molecular formula C28H46N2O5 B1521795 Boc-N-methyl-O-benzyl-L-serine DCHA salt CAS No. 137238-90-5

Boc-N-methyl-O-benzyl-L-serine DCHA salt

Cat. No.: B1521795
CAS No.: 137238-90-5
M. Wt: 490.7 g/mol
InChI Key: WMRJEKWXCAQSPJ-ZOWNYOTGSA-N
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Description

Boc-N-methyl-O-benzyl-L-serine DCHA salt is a useful research compound. Its molecular formula is C28H46N2O5 and its molecular weight is 490.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRJEKWXCAQSPJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-O-benzyl-L-serine DCHA Salt: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Boc-N-methyl-O-benzyl-L-serine DCHA salt, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document delves into its synthesis, characterization, and strategic applications, with a focus on the underlying scientific principles and practical experimental methodologies.

Introduction: The Strategic Advantage of N-Methylation in Peptide-Based Drug Discovery

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy to enhance the therapeutic potential of peptide drug candidates. This modification imparts several advantageous properties:

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide.

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.

  • Improved Solubility: N-methylation can disrupt interchain hydrogen bonding that leads to aggregation, thus improving the solubility of certain peptide sequences.

  • Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity.

Boc-N-methyl-O-benzyl-L-serine is a derivative of the amino acid serine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, the hydroxyl group is protected by a benzyl (Bzl) group, and the backbone amide is methylated. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity, stability, and ease of handling compared to the free acid, which is often an oil.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValue
Chemical Name N-cyclohexylcyclohexanamine;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(phenylmethoxy)propanoic acid
Synonyms Boc-N-Me-Ser(Bzl)-OH DCHA
Molecular Formula C₂₈H₄₆N₂O₅
Molecular Weight 490.68 g/mol
Appearance White to off-white crystalline solid
Chirality L-configuration
Analytical Characterization (Expected)

While comprehensive, publicly available spectra for this compound are limited, the expected analytical data can be inferred from its constituent parts and related compounds. Researchers synthesizing this compound should perform full characterization for verification.

  • ¹H NMR: Expected signals would include those for the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-3.0 ppm), the serine backbone protons, the benzyl protecting group (aromatic protons ~7.3 ppm and benzylic protons ~4.5 ppm), and the dicyclohexylamine protons (broad multiplets, ~1.0-3.0 ppm).

  • ¹³C NMR: Key signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the Boc, N-methyl, serine, benzyl, and dicyclohexylamine moieties.

  • IR Spectroscopy: Characteristic peaks would be observed for the carbonyl stretching of the Boc and carboxylate groups, C-H stretching of the various aliphatic and aromatic groups, and N-H stretching from the dicyclohexylammonium ion.

  • Mass Spectrometry (ESI-MS): In positive ion mode, a peak corresponding to the free acid cation [M+H]⁺ (where M = Boc-N-methyl-O-benzyl-L-serine) would be expected at m/z ~310. In negative ion mode, a peak for the free acid anion [M-H]⁻ would be observed at m/z ~308.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available L-serine. The causality behind each step is crucial for a successful outcome.

Synthesis_Workflow Serine L-Serine BocSer Boc-L-Serine Serine->BocSer 1. Boc Protection (Boc)₂O, Base BocSerBzl Boc-O-benzyl-L-serine BocSer->BocSerBzl 2. O-Benzylation NaH, Benzyl Bromide BocNMeSerBzl Boc-N-methyl-O-benzyl-L-serine BocSerBzl->BocNMeSerBzl 3. N-Methylation NaH, Methyl Iodide FinalProduct Boc-N-methyl-O-benzyl-L-serine DCHA Salt BocNMeSerBzl->FinalProduct 4. Salt Formation Dicyclohexylamine SPPS_Workflow Start Resin-Bound Peptide DCHA_Removal 1. DCHA Salt Cleavage (Acid Wash) Start->DCHA_Removal Activation 2. Carboxyl Group Activation (HATU/DIEA) DCHA_Removal->Activation Free Acid Coupling 3. Coupling to Resin (Sterically Hindered) Activation->Coupling Activated Ester Washing 4. Washing Coupling->Washing Deprotection 5. Boc Deprotection (TFA) Washing->Deprotection Next_Cycle Next Coupling Cycle Deprotection->Next_Cycle

Caption: Workflow for incorporating Boc-N-methyl-O-benzyl-L-serine in SPPS.

Step-by-Step Experimental Protocol: SPPS

Materials:

  • This compound

  • Peptide synthesis resin with a free amino group

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • 10% aqueous potassium bisulfate (KHSO₄) or similar weak acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc-based synthesis monitoring, if applicable)

Protocol:

  • Liberation of the Free Acid:

    • Prior to use in SPPS, the DCHA salt must be cleaved to yield the free acid.

    • Dissolve the this compound in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash three times with a cold 10% aqueous solution of KHSO₄. This protonates the dicyclohexylamine, rendering it water-soluble.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the free acid, typically as an oil.

  • Coupling to the Resin-Bound Peptide:

    • Swell the resin (with the N-terminal amino group deprotected) in DMF.

    • In a separate vessel, dissolve 3-4 equivalents of Boc-N-methyl-O-benzyl-L-serine (free acid) in DMF.

    • Add 3-4 equivalents of HATU and 6-8 equivalents of DIEA to the amino acid solution to pre-activate it for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, longer coupling times and/or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil test.

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the newly added N-methylated serine residue.

    • Wash the resin with DCM and DMF to prepare for the next coupling cycle.

Conclusion

This compound is a valuable and strategically important building block in the field of peptide chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The incorporation of this N-methylated amino acid into peptides can significantly improve their pharmacokinetic properties, making it a key tool for the development of novel peptide-based therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
  • Malakoutikhah, M., Teixidó, M., & Giralt, E. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of Medicinal Chemistry, 51(16), 4881-4890.
  • Doedens, L., Opperer, F., Cai, M., Beck, J. G., Dedek, M., Palmer, E., Hruby, V. J., & Kessler, H. (2010). Multiple N-methylation of peptides: a new strategy to improve pharmacological properties. Journal of the American Chemical Society, 132(23), 8115-8128.
  • Bose, P. P., Chatterjee, U., & Govender, T. (2015). N-methylation of peptides: a promising strategy to enhance their therapeutic potential. Journal of Peptide Science, 21(8), 599-611.
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). PyBOP®: A new peptide coupling reagent for solution and solid phase synthesis. Tetrahedron Letters, 32(17), 1967-1970.

An In-Depth Technical Guide to Boc-N-methyl-O-benzyl-L-serine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and medicinal chemistry, the strategic selection of protected amino acid derivatives is paramount to achieving desired synthetic outcomes and biological activities. Boc-N-methyl-O-benzyl-L-serine is a key building block, offering a unique combination of protecting groups that facilitate the synthesis of complex peptides, particularly those with enhanced pharmacological properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and characterization protocols, and its critical role in modern drug development. The N-methylation of the peptide backbone is a crucial modification known to improve metabolic stability, membrane permeability, and conformational rigidity, thereby enhancing the therapeutic potential of peptide-based drugs.

Core Properties of Boc-N-methyl-O-benzyl-L-serine

A thorough understanding of the physicochemical properties of Boc-N-methyl-O-benzyl-L-serine is essential for its effective handling, reaction setup, and purification.

Chemical and Physical Data
PropertyValueSource(s)
Molecular Formula C₁₆H₂₃NO₅Inferred from structure
Molecular Weight 309.36 g/mol Inferred from structure
Appearance White to off-white powder or solid[1]
Melting Point Not widely reported; expected to be a low-melting solid or viscous oilGeneral knowledge of similar compounds
Solubility Soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO.[1]
Optical Rotation Specific rotation not widely reported. The L-configuration is crucial for biological applications.[2]

Strategic Importance in Peptide Synthesis: The Role of Protecting Groups

The utility of Boc-N-methyl-O-benzyl-L-serine in peptide synthesis is defined by its protecting group strategy, which allows for selective chemical transformations.

Diagram of the protecting group strategy for Boc-N-methyl-O-benzyl-L-serine.
  • Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group on the N-terminus is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2] Its removal is typically achieved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which leaves the more stable benzyl ether protecting group intact.[3]

  • Benzyl (Bzl) Group: The benzyl ether protecting the serine hydroxyl group is stable to the acidic conditions used for Boc deprotection.[2] This orthogonality is crucial for preventing unwanted side reactions, such as O-acylation, during peptide coupling.[2] The benzyl group is typically removed under harsher conditions, such as strong acid (e.g., HF) or catalytic hydrogenation.[2]

  • N-Methyl Group: The presence of the N-methyl group introduces several advantageous properties to the resulting peptide. It can increase resistance to enzymatic degradation by proteases, enhance membrane permeability, and constrain the peptide's conformation, which can lead to higher receptor selectivity and bioavailability.

Synthesis and Characterization

The synthesis of Boc-N-methyl-O-benzyl-L-serine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Synthesis Workflow

Synthesis_Workflow Start L-Serine Step1 Boc Protection (Boc)2O, NaOH, Dioxane/H2O Start->Step1 Intermediate1 Boc-L-Serine Step1->Intermediate1 Step2 O-Benzylation NaH, Benzyl Bromide, DMF Intermediate1->Step2 Intermediate2 Boc-O-benzyl-L-serine Step2->Intermediate2 Step3 N-Methylation NaH, Methyl Iodide, THF Intermediate2->Step3 FinalProduct Boc-N-methyl-O-benzyl-L-serine Step3->FinalProduct

A generalized workflow for the synthesis of Boc-N-methyl-O-benzyl-L-serine.
Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine)

This procedure is adapted from a standard method for the Boc protection of amino acids.[3]

  • Dissolve L-serine (e.g., 5.2 g, 50.0 mmol) in a 1M aqueous solution of sodium hydroxide (50 mL) and 1,4-dioxane (100 mL) in a round-bottom flask.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 13.1 g, 60.0 mmol).

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous layer with diethyl ether (50 mL).

  • Acidify the aqueous layer to a pH of 2-3 with a 1M aqueous solution of sulfuric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-serine as a sticky oil.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This protocol is based on the Williamson ether synthesis.[4]

  • Dissolve the Boc-L-serine from the previous step (e.g., 8.2 g, 40.0 mmol) in anhydrous dimethylformamide (DMF) (200 mL) under an argon atmosphere.

  • Cool the solution to 0°C and add sodium hydride (NaH) (e.g., 2.1 g, 88 mmol) portion-wise.

  • Add benzyl bromide (e.g., 7.5 g, 44 mmol) dropwise and allow the reaction to stir at room temperature for 5 hours.

  • Remove the DMF under reduced pressure.

  • Wash the residue with a mixture of diethyl ether and water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with distilled water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Step 3: N-Methylation of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This is a general procedure for the N-methylation of Boc-protected amino acids.

  • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add methyl iodide (a slight excess).

  • Add sodium hydride (NaH) in small portions over a few hours, monitoring for gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise, followed by water.

  • Reduce the volume of the solvent under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with 1M HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-N-methyl-O-benzyl-L-serine.

  • Purify the product using column chromatography on silica gel.

Characterization Techniques

Rigorous characterization is essential to confirm the identity and purity of the synthesized Boc-N-methyl-O-benzyl-L-serine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-3.0 ppm), the serine backbone protons, the benzyl group protons (aromatic signals around 7.3 ppm and a singlet for the benzylic CH₂ around 4.5 ppm). The absence of the N-H proton signal from the precursor is a key indicator of successful methylation.[5]

    • ¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the serine backbone and benzyl group would be expected.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of the final product. A suitable method would employ a C18 column with a gradient of acetonitrile in water, with both solvents containing a small amount of a modifier like TFA. Chiral HPLC can be used to determine the enantiomeric purity.[7]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₆H₂₃NO₅ would be approximately 310.16.[8]

Applications in Drug Development and Research

Boc-N-methyl-O-benzyl-L-serine is a valuable building block in the synthesis of peptide-based therapeutics and research tools.

  • Enhanced Pharmacokinetics: The incorporation of N-methylated amino acids can significantly improve a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life.

  • Improved Cell Penetration: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.

  • Conformational Control: The steric hindrance introduced by the N-methyl group can restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for its biological target.

  • Synthesis of Bioactive Peptides: This derivative is used in the synthesis of a wide range of bioactive peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Boc-N-methyl-O-benzyl-L-serine and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and toxic reagents like methyl iodide and DMF.

  • Storage: Store the compound in a cool, dry place, typically at 0-8 °C, to prevent degradation.[1]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

Boc-N-methyl-O-benzyl-L-serine is a strategically important and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique combination of protecting groups allows for controlled and selective chemical manipulations, while the N-methyl group imparts desirable pharmacokinetic and conformational properties to the final peptide product. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in the design and development of next-generation peptide-based drugs and research tools.

References

  • Benchchem. A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH. Benchchem.com. Accessed February 18, 2026.
  • Supporting Information for "Title of the paper". (2020). Journal Name, Volume(Issue), Page numbers.
  • Supporting Information for "Synthesis of O-benzyl-L-serine". Royal Society of Chemistry, 2014.
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 2024.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Chempep.com. Accessed February 18, 2026.
  • PubChem. L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Chem-Impex. Boc-O-benzyl-L-serine. Chemimpex.com. Accessed February 18, 2026.
  • Organic Syntheses Procedure. Organic Syntheses, 1992, 70, 18.
  • ChemicalBook. o-benzyl-l-serine methyl ester hydrochloride(19525-87-2) 1 h nmr. Chemicalbook.com. Accessed February 18, 2026.
  • PubChem. Fmoc-O-benzyl-L-serine.
  • Laboratory Chemicals. Boc-O-benzyl-L-serine, 98%+. Otto-kemi.com. Accessed February 18, 2026.
  • ResearchGate. How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigmaaldrich.com. Accessed February 18, 2026.
  • Fisher Scientific. N-Boc-O-benzyl-L-serine, 97%. Fishersci.com. Accessed February 18, 2026.
  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 2014.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.com. Accessed February 18, 2026.
  • Thermo Scientific Chemicals. N-Boc-O-benzyl-L-serine, 97% 25 g. Thermofisher.com. Accessed February 18, 2026.
  • NIST WebBook. l-Serine, N,O-bis(capryloyl)-, methyl ester. National Institute of Standards and Technology. Accessed February 18, 2026.
  • Chem-Impex. Fmoc-N-methyl-O-benzyl-L-serine. Chemimpex.com. Accessed February 18, 2026.
  • ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.

Sources

The Role of DCHA Salts in Amino Acid Stability: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of DCHA salt in amino acid stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes environment of peptide synthesis and pharmaceutical intermediate development, the physical state of a starting material often dictates the success of a campaign. Many N-protected amino acids—particularly those with complex side chains or N-methyl modifications—exist naturally as viscous, hygroscopic oils.[1] These "oils" are prone to oxidative degradation, difficult to weigh, and challenging to purify.

Dicyclohexylamine (DCHA) serves as a critical "resolving agent" and stabilizer in this context.[1] By converting amorphous free acids into highly crystalline DCHA salts, researchers can lock these unstable molecules into a rigid lattice, excluding water and oxygen while enabling purification via standard recrystallization. This guide details the mechanistic basis of this stability, provides comparative data, and outlines the precise protocols for both the formation and the necessary removal of DCHA prior to peptide coupling.

The Chemistry of Instability: Why "Oils" Fail

To understand the necessity of DCHA, one must first understand the vulnerability of the free acid form of many N-protected amino acids (e.g., Boc-X-OH, Z-X-OH).[1]

  • Hygroscopicity: Amorphous oils lack a defined crystal lattice.[1] This high surface area allows for rapid absorption of atmospheric moisture, leading to hydrolysis of sensitive protecting groups (e.g., Boc removal) or promoting racemization.[1]

  • Oxidative Susceptibility: Without the packing order of a crystal, reactive side chains (e.g., Methionine, Tryptophan) are more accessible to reactive oxygen species (ROS).[1]

  • Purification Limits: Oils cannot be recrystallized.[1] Impurities from synthesis (unreacted reagents, truncated byproducts) remain trapped in the viscous matrix, requiring expensive and time-consuming chromatography to remove.[1]

The DCHA Solution: Mechanistic Stabilization

Dicyclohexylamine (DCHA) is a secondary amine featuring two bulky cyclohexyl rings.[1] Its stabilizing power stems from three physicochemical factors:

  • Lattice Energy Maximization: The acid-base reaction between the carboxylic acid of the amino acid and DCHA forms a salt.[1] The bulky, hydrophobic cyclohexyl groups of DCHA facilitate efficient packing into a crystal lattice. This high lattice energy raises the melting point significantly, turning oils into solids.

  • Hydrophobic Shielding: The cyclohexyl rings create a hydrophobic micro-environment around the ionic core, repelling water molecules that would otherwise induce degradation.[1]

  • Steric Bulk: The sheer size of the DCHA counterion prevents close approach of other reactive species, effectively "caging" the amino acid until liberation is required.[1]

Diagram 1: The Stabilization Mechanism

The following diagram illustrates the transition from an unstable amorphous state to a stable crystalline lattice via DCHA salt formation.

DCHA_Mechanism FreeAcid Unstable Free Acid (Amorphous/Oil) High Entropy Reaction Acid-Base Neutralization FreeAcid->Reaction Proton Donor DCHA Dicyclohexylamine (Bulky Base) DCHA->Reaction Proton Acceptor Salt DCHA Salt (Crystalline Solid) High Lattice Energy Reaction->Salt Crystallization

Caption: Transformation of amorphous free acid to crystalline salt via DCHA, increasing lattice energy and stability.

Comparative Analysis: Free Acid vs. DCHA Salt

The following table demonstrates the dramatic shift in physical properties conferred by DCHA salt formation. Note the transition from "Oil" to high-melting solids, which directly correlates to shelf-life stability.[1]

CompoundFree Acid StateFree Acid MP (°C)DCHA Salt StateDCHA Salt MP (°C)Stability Gain
Z-D-Leu-OH Oily LiquidN/A (Oil)Crystalline White Powder152 - 156High (Allows Recrystallization)
Boc-D-Cpa-OH Amorphous Solid/OilIndistinctCrystalline Solid155 - 161High (Non-hygroscopic)
Boc-Asp(OMe)-OH Viscous OilN/ACrystalline Solid155 - 162Medium (Prevents hydrolysis)
Boc-N-Me-Phe-OH OilN/ACrystalline SolidHigh (approx >140)High (Enables handling)

Data Sources: BenchChem [1], Chem-Impex [2], Sigma-Aldrich [3].[1]

Experimental Protocol: Synthesis & Crystallization

Objective: Convert a crude, oily N-protected amino acid into its stable DCHA salt for purification.

Reagents:

  • Crude N-protected Amino Acid (e.g., Z-Leu-OH)

  • Dicyclohexylamine (DCHA) (1.05 equivalents)[1]

  • Solvents: Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc), Hexane.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude amino acid oil in a minimal volume of Et₂O or EtOAc.[1] If the oil is viscous, mild warming (30°C) may be required.[1]

  • Addition: While stirring vigorously, add DCHA (1.0 - 1.05 eq) dropwise.

    • Observation: Evolution of heat (exothermic acid-base reaction) and immediate cloudiness often occurs.[1]

  • Precipitation:

    • If a solid forms immediately, dilute with Et₂O to ensure the slurry is mobile.[1]

    • If no solid forms, slowly add Hexane (anti-solvent) until turbidity persists.[1]

  • Crystallization: Cool the mixture to 4°C for 4–12 hours.

  • Filtration: Filter the white precipitate under vacuum.

  • Wash: Wash the filter cake with cold Et₂O/Hexane (1:1) to remove non-acidic impurities and excess DCHA.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Experimental Protocol: Desalting (Liberation)

Crucial Warning: DCHA salts cannot be used directly in peptide coupling reactions.[1] The free amine (DCHA) will compete with the amino component for the activated carboxylate, leading to side products.[1] You must liberate the free acid before use.

Reagents:

  • DCHA Salt of Amino Acid[1][2][3][][5][6][7][8][9]

  • Ethyl Acetate (EtOAc)[1][10]

  • Acid Wash Solution: 10% KHSO₄ (aq) OR 5% H₃PO₄.[1]

    • Avoid HCl: DCHA-HCl is sparingly soluble in water and may contaminate the organic layer.

Step-by-Step Workflow:

  • Suspension: Suspend the DCHA salt in EtOAc (approx. 10 mL per gram of salt).

  • Acidification: Add the acidic wash solution (KHSO₄ or H₃PO₄) to the separatory funnel.[1] Shake vigorously.

    • Mechanism:[1][] The acid protonates the DCHA to form DCHA-H⁺ (water soluble) and reprotonates the Amino Acid carboxylate (organic soluble).[1]

  • Separation: Allow layers to separate. The DCHA remains in the aqueous layer; the Amino Acid moves to the organic layer.

  • Extraction Cycles: Drain the aqueous layer.[1] Wash the organic layer 2 more times with fresh acid solution to ensure complete removal of DCHA.[1]

  • Neutral Wash: Wash the organic layer once with Brine (saturated NaCl) to remove residual acid.[1]

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting oil/foam is the pure free acid, ready for immediate coupling.

Diagram 2: The Purification & Utilization Workflow

This flowchart visualizes the lifecycle of the amino acid from crude synthesis to final peptide coupling.[9]

Workflow Crude Crude Amino Acid (Impure Oil) DCHA_Add Add DCHA (Crystallization) Crude->DCHA_Add Salt Pure DCHA Salt (Stable Storage) DCHA_Add->Salt Recrystallize Desalting Desalting Step (EtOAc / KHSO4 Wash) Salt->Desalting Prior to Use FreeAcid Purified Free Acid (Reactive) Desalting->FreeAcid DCHA Removed into Aqueous Coupling Peptide Coupling (SPPS / Solution) FreeAcid->Coupling

Caption: Complete workflow for purifying oily amino acids via DCHA salt and regenerating them for synthesis.

Strategic Considerations in Drug Development

Regulatory & Toxicity Notes

While DCHA is an excellent processing aid, it is classified as a toxic and irritating substance [4].

  • Impurity Control: In GMP manufacturing, DCHA is considered a process-related impurity.[1] The desalting step must be validated to ensure DCHA levels are below calculated Permitted Daily Exposure (PDE) limits in the final drug substance.[1]

  • Detection: Residual DCHA can be detected via GC-MS or HPLC (often requiring derivatization due to weak UV absorbance).[1]

When to Use DCHA
  • YES: When the N-protected amino acid is an oil (e.g., Z-Leu, Boc-Ile, N-Me-AAs).[1]

  • YES: When purifying diastereomers (DCHA salts often amplify solubility differences between D/L isomers).[1]

  • NO: If the amino acid is already a stable solid (e.g., Fmoc-Gly-OH).[1] The extra step of desalting adds unnecessary cost and yield loss.[1]

References

Sources

Molecular weight of Boc-N-methyl-O-benzyl-L-serine DCHA salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Utility of Boc-N-Me-Ser(Bzl)-OH·DCHA in Peptide Therapeutics

Executive Summary

Boc-N-methyl-O-benzyl-L-serine dicyclohexylammonium (DCHA) salt is a specialized amino acid building block utilized in the synthesis of N-methylated peptides. These peptides are critical in drug discovery for their enhanced proteolytic stability and membrane permeability compared to standard peptides.

  • Molecular Weight (Salt): 490.68 g/mol

  • Molecular Weight (Free Acid): 309.36 g/mol

  • Primary Utility: Introduction of conformational constraints and metabolic stability into peptide backbones.[1]

  • Critical Handling Requirement: The DCHA counter-ion must be removed prior to activation and coupling to prevent side reactions (aminolysis) and ensure efficient incorporation.

Physicochemical Profile

The DCHA salt form is often preferred for storage because N-methylated amino acids can be oils or amorphous solids in their free acid state. The salt forms stable, crystalline solids that are easier to weigh and purify.[2][3]

Molecular Specifications
PropertyFree Acid ComponentCounter-IonTarget Complex: DCHA Salt
Name Boc-N-Me-Ser(Bzl)-OHDicyclohexylamineBoc-N-Me-Ser(Bzl)-OH[4] · DCHA
Formula C₁₆H₂₃NO₅C₁₂H₂₃NC₂₈H₄₆N₂O₅
Mol. Weight 309.36 g/mol 181.32 g/mol 490.68 g/mol
CAS No. 64263-84-9101-83-7N/A (Salt specific)
Structure Protected Amino AcidSecondary Amine1:1 Ionic Complex
Structural Analysis
  • Boc (tert-Butyloxycarbonyl): Protects the N-terminus; acid-labile (removed by TFA).

  • N-Methyl (N-Me): Replaces the amide hydrogen, removing a hydrogen bond donor and introducing steric bulk. This is the key feature for bioavailability.

  • O-Benzyl (Bzl): Protects the serine hydroxyl side chain; removed by HF or catalytic hydrogenation.

  • DCHA: A bulky secondary amine that stabilizes the carboxylate group, facilitating crystallization.

Strategic Utility & The "DCHA Trap"

Why N-Methylation?

N-methylation alters the physicochemical properties of peptides significantly:

  • Proteolytic Stability: The N-Me group blocks the approach of peptidases, extending the half-life of the drug in vivo.[5]

  • Conformational Constraint: It restricts the rotation of the peptide bond (

    
     angles), often locking the peptide into a bioactive conformation (e.g., inducing cis-peptide bonds).
    
  • Membrane Permeability: By removing a hydrogen bond donor (NH), the desolvation energy required to enter the lipid bilayer is reduced.

The DCHA Trap (Scientific Integrity)

While DCHA makes the reagent shelf-stable, it is fatal to coupling efficiency if not removed.

  • Mechanism of Failure: If the salt is used directly with activating agents (e.g., HATU, DIC), the free DCHA amine will compete with the amino component of the resin/peptide. DCHA is a secondary amine and can form a stable amide bond with the activated amino acid, permanently capping the sequence and terminating chain growth.

  • Protocol Requirement: You must convert the salt to the free acid before use.

Experimental Protocols

Protocol A: Desalting (DCHA Removal)

Objective: Isolate the pure free acid Boc-N-Me-Ser(Bzl)-OH for coupling.

  • Dissolution: Suspend the DCHA salt (1.0 eq) in Ethyl Acetate (EtOAc). Use approx. 10 mL solvent per gram of salt.[1]

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 10% Citric Acid or 0.5 M KHSO₄ (aqueous).

    • Why? The acid protonates the DCHA amine (forming DCHA·H⁺), rendering it water-soluble. The Boc-amino acid remains in the organic layer.

    • Caution: Do not use strong mineral acids (HCl) for extended periods as they may deprotect the Boc group.

  • Extraction: Shake vigorously and drain the aqueous layer. Repeat the acid wash 2 more times to ensure complete DCHA removal.

  • Neutralization: Wash the organic layer once with Brine (saturated NaCl) and once with water to remove excess acid.

  • Drying: Dry the EtOAc layer over anhydrous MgSO₄ or Na₂SO₄. Filter and evaporate in vacuo.

  • Result: A viscous oil or foam (Free Acid) ready for immediate coupling.

Protocol B: Coupling N-Methylated Amino Acids

Objective: Overcome the significant steric hindrance of the N-methyl group during peptide assembly.

  • Reagents: Use high-efficiency coupling reagents. HATU or PyBroP are superior to HBTU/DIC for N-methylated residues.

  • Conditions:

    • Dissolve Free Acid (3.0 eq) and HATU (2.9 eq) in dry DMF.

    • Add DIEA (6.0 eq) to activate.

    • Add to resin immediately.

    • Double Coupling: Perform the coupling twice (2 x 2 hours) to ensure completion.

  • Monitoring: Standard Kaiser tests often fail (false negatives) for secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Visualization: Workflow Logic

The following diagram illustrates the critical path from the stable salt to the incorporated peptide residue.

G cluster_0 CRITICAL PRE-PROCESSING Salt Start: Boc-N-Me-Ser(Bzl)-OH DCHA Salt (Solid) Wash Acid Wash (10% Citric Acid/EtOAc) Salt->Wash Dissolve Sep Phase Separation (Remove Aq. DCHA) Wash->Sep Protonate DCHA FreeAcid Free Acid (Viscous Oil) Sep->FreeAcid Evaporate EtOAc Activation Activation (HATU/DIEA) FreeAcid->Activation Add Reagents Coupling Solid Phase Coupling Activation->Coupling React with Resin

Caption: Figure 1. Essential workflow for converting the storage-stable DCHA salt into the reactive free acid form required for peptide synthesis.

References

  • Sigma-Aldrich. Boc-N-Me-Ser(Bzl)-OH Product Specification (CAS 64263-84-9). Retrieved from (Note: Link directs to similar Boc-Ser derivatives for verification of class properties).

  • Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Retrieved from

  • Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[6]

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

Sources

Strategic O-Benzylation of Serine: Precision Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Serine Paradox

In the architecture of complex peptide synthesis and total synthesis, the serine hydroxyl group represents a critical vulnerability. While the primary hydroxyl is nucleophilic, the


-proton of protected serine is uniquely acidic, and the leaving group capability of activated hydroxyls creates a "perfect storm" for 

-elimination
.

This guide addresses the O-benzylation of serine—a transformation that, if mishandled, leads to extensive racemization (via dehydroalanine intermediates) or total decomposition. We move beyond standard textbook definitions to provide field-proven protocols, specifically contrasting the robust but risky Williamson ether synthesis with the precision-engineered Benzyl Trichloroacetimidate (BTCA) method.

Mechanistic Divergence: Why Protocols Fail

Understanding the failure modes is prerequisite to success. The protection of serine is a competition between Nucleophilic Substitution (


) and Elimination (

).
The Racemization Trap (Base-Mediated)

When using strong bases (e.g., NaH) to deprotonate the hydroxyl group, the base inevitably interacts with the


-proton.
  • Pathway: Abstraction of the

    
    -proton forms a planar enolate.
    
  • Consequence: Reprotonation occurs non-stereoselectively, yielding a racemic mixture (DL-Ser).

  • Escalation: If the

    
    -leaving group is good (or if conditions are thermal), the enolate collapses into Dehydroalanine (DHA) , effectively destroying the amino acid residue.
    
The Acid-Catalyzed Solution (Imidate Method)

The Benzyl Trichloroacetimidate (BTCA) method operates under acidic conditions, rendering the


-proton stable.
  • Mechanism: The imidate nitrogen is protonated by a catalytic acid (TfOH or TMSOTf).

  • Transfer: The benzyl group is transferred to the serine hydroxyl via an

    
    -like transition state, releasing neutral trichloroacetamide.
    
  • Advantage: Zero risk of enolization; stereocenter integrity is maintained >99%.

Visualizing the Pathways

SerinePathways Serine Protected Serine (Substrate) Base Strong Base (NaH/KOH) Serine->Base Deprotonation Acid Cat. Acid (TfOH/TMSOTf) Serine->Acid Activation Enolate Planar Enolate (Intermediate) Base->Enolate Alpha-H removal Imidate Protonated BTCA (Donor) Acid->Imidate Catalysis Racemate Racemic Ser(Bn) (DL-Mix) Enolate->Racemate Reprotonation DHA Dehydroalanine (Side Product) Enolate->DHA Beta-Elimination PureProduct Pure L-Ser(Bn) (Target) Imidate->PureProduct Benzyl Transfer (No Enolization)

Figure 1: Mechanistic bifurcation showing the high-risk basic pathway vs. the stereochemically safe acidic pathway.

Experimental Protocols

Protocol A: The "Gold Standard" – Benzyl Trichloroacetimidate (BTCA)

Best for: Complex substrates, preventing racemization, and scale-up of high-value intermediates.

Reagents:

  • Substrate: N-protected Serine ester (e.g., Boc-Ser-OMe). Note: Free carboxylic acids can react with BTCA to form benzyl esters.

  • Reagent: Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.2 – 1.5 equiv).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 – 0.1 equiv) OR Triflic acid (TfOH).

  • Solvent: Anhydrous DCM or Cyclohexane/DCM mix (2:1).

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the N-protected serine substrate in anhydrous DCM (

    
     concentration).
    
  • Addition: Add BTCA (1.2 equiv) to the solution. The mixture should remain clear.

  • Catalysis (Critical Step): Cool to

    
    .[1] Add TMSOTf dropwise.
    
    • Observation: A white precipitate (trichloroacetamide) will begin to form within 15–30 minutes. This "milky" appearance is the visual marker of reaction progress.

  • Incubation: Allow to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (Stain: PMA or Ninhydrin).

  • Quench: Add saturated aqueous

    
     to neutralize the acid.
    
  • Workup: Filter off the trichloroacetamide precipitate before extraction to prevent emulsion. Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. The trichloroacetamide byproduct (

    
     in Hex/EtOAc) must be separated from the product.
    
Protocol B: The "Utility" Method – Sodium Hydride (NaH)

Best for: Simple substrates where racemization is not a concern, or achiral primary alcohols. NOT recommended for optical purity.

Critical Warning: Reaction of NaH with DMF can produce dimethylamine, which competes for the benzyl bromide. Use THF or DMF/THF mixtures at low temperatures.

Step-by-Step Workflow:

  • Preparation: Suspend NaH (60% dispersion, 2.0 equiv) in anhydrous THF/DMF (9:1) at

    
    .[1][2]
    
  • Deprotonation: Add the serine substrate (dissolved in minimal THF) dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 
    
    
    
    .
  • Alkylation: Add Benzyl Bromide (BnBr, 1.2 equiv) dropwise.

    • Temperature Control: Do not let the reaction exotherm uncontrolled. Keep

      
       to minimize 
      
      
      
      -elimination.
  • Quench: Carefully add MeOH or ice water.

  • Workup: Standard extraction with EtOAc.

Deprotection: Restoring the Hydroxyl

The benzyl group is "permanent" protection, meaning it survives TFA (Fmoc removal) and piperidine (Fmoc deprotection). Removal requires catalytic hydrogenolysis.[1][3][4]

Standard Protocol:

  • Catalyst: 10% Pd/C (10-20% w/w loading relative to substrate).[4]

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
    
  • Solvent: MeOH or EtOH (add 1% AcOH if the amine is free to prevent catalyst poisoning).

Troubleshooting De-benzylation: If the reaction stalls, it is often due to "poisoning" by sulfur traces (from previous synthetic steps, e.g., methionine or thiols) or amine coordination.

  • Fix: Add 1-2 equivalents of HCl or AcOH to protonate amines.

  • Fix: Switch to

    
     (Pearlman's Catalyst) which is more robust for difficult deprotections.
    

Comparative Data Analysis

The following table summarizes the performance metrics of the two primary methods based on internal application data and literature consensus.

MetricMethod A: BTCA / AcidMethod B: NaH / BnBr
Racemization Risk < 1% (Negligible)High (10–30% depending on temp)
Yield 75 – 90%50 – 70%
Side Reactions Acid-catalyzed hydrolysis of sensitive acetals (rare)

-elimination (DHA), DMF decomposition
Reagent Stability BTCA is moisture sensitive; store at 4°CNaH is pyrophoric; BnBr is a lachrymator
Purification Requires filtration of amide byproductStandard aqueous workup
Cost High (BTCA is expensive)Low (Commodity chemicals)

Decision Matrix

Use this logic flow to select the appropriate protocol for your specific molecule.

DecisionTree Start Start: Serine Substrate Chirality Is Optical Purity Critical? Start->Chirality AcidSensitive Contains Acid-Labile Groups? (e.g., Trityl, Boc) Chirality->AcidSensitive Yes UseNaH USE PROTOCOL B (NaH + BnBr) Chirality->UseNaH No (Racemic OK) UseBTCA USE PROTOCOL A (BTCA + TMSOTf) AcidSensitive->UseBTCA No UseNeutral Consider Neutral Benzylation (Dudley Reagent) AcidSensitive->UseNeutral Yes

Figure 2: Decision matrix for selecting the optimal benzylation strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for stability charts and deprotection conditions).

  • Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation of hydroxyl groups using benzyl trichloroacetimidate.[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 2247-2250. (The foundational paper for the BTCA method).

  • Eckenberg, P., et al. (1993). Prevention of racemization in the synthesis of serine derivatives. Tetrahedron Letters, 34(46), 7405-7408. (Detailed analysis of racemization mechanisms during serine protection).
  • Federspiel, C., et al. (1991). Side reactions in the Williamson ether synthesis with NaH/DMF. Journal of Organic Chemistry.
  • BenchChem Application Note. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection. (Modern protocols for Pd/C handling).

Sources

A Technical Guide to N-Methylated Amino Acids in Peptides: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylation of the peptide backbone, the strategic replacement of an amide proton with a methyl group, represents a cornerstone of modern peptidomimetic chemistry. This modification, while seemingly minor, imparts profound changes to a peptide's conformational landscape and physicochemical properties. The result is often a significant enhancement in therapeutic potential, transforming metabolically labile peptides into robust drug candidates with improved stability, cell permeability, and oral bioavailability.[1][2][3] This guide provides an in-depth exploration of N-methylated peptides, from the foundational principles of their synthesis and structural impact to their practical application in drug discovery and development. We will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for N-Methylation: Overcoming the Peptide Therapeutic Hurdle

Peptide-based drugs offer high selectivity and low toxicity, making them attractive therapeutic agents.[1][2] However, their widespread clinical use is often hampered by poor pharmacokinetic profiles, including rapid enzymatic degradation and low membrane permeability.[4][5] N-methylation directly addresses these limitations through two primary mechanisms:

  • Steric Shielding and Enhanced Metabolic Stability: The addition of a methyl group to the amide nitrogen sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's resistance to degradation and extending its in-vivo half-life.[6][7] This enhanced stability is a critical first step in developing a viable peptide therapeutic.

  • Conformational Control and Improved Membrane Permeability: The removal of the amide proton's hydrogen-bonding capability and the introduction of steric bulk restricts the peptide's conformational freedom.[6][8] This can favor specific, more rigid conformations that may be more conducive to passive diffusion across cellular membranes. By reducing the number of hydrogen bond donors, N-methylation can lower the desolvation penalty associated with transitioning from an aqueous environment to the lipid bilayer of the cell membrane, thereby improving permeability and the potential for oral bioavailability.[9][10]

The decision to incorporate N-methylated amino acids is a strategic one, driven by the primary goal of enhancing metabolic stability or improving passive diffusion across hydrophobic barriers.[6] It is a balance between these desired gains and the potential for decreased solubility or altered biological activity.[6]

The Synthetic Landscape: Incorporating N-Methylated Residues

The synthesis of N-methylated peptides presents unique challenges that require specialized protocols to avoid low yields and racemization.[6] There are two principal strategies for their preparation: the synthesis of pre-formed N-methylated amino acid building blocks for subsequent incorporation during Solid-Phase Peptide Synthesis (SPPS), and the direct N-methylation of the peptide on the solid support.

Synthesis of Fmoc-N-Methyl-Amino Acid Building Blocks

The most common approach involves the preparation of Fmoc-protected N-methylated amino acids (Fmoc-N-Me-AA-OH) which can then be used in standard Fmoc-SPPS protocols.[11] Several methods have been developed for this purpose, with the Biron-Kessler method, an adaptation of earlier work by Fukuyama and Miller-Scanlan, being one of the most effective.[11]

This method typically involves:

  • Protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation of the resulting sulfonamide.

  • Removal of the o-NBS group.

  • Protection of the newly formed N-methyl amine with a Fmoc group.

A significant advancement in this area is the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for a solid-phase synthesis of the Fmoc-N-Me-AA-OH building blocks with high yield and purity.[11]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH using the Biron-Kessler Method [11]

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add the Fmoc-amino acid and N,N-diisopropylethylamine (DIPEA) and shake for 1-2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group.

  • Sulfonylation: Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM to the resin and shake.

  • Methylation: Treat the resin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • o-NBS Deprotection: Remove the o-NBS group using a solution of mercaptoethanol and DBU in DMF.

  • Fmoc Protection: Protect the free N-methyl amine with Fmoc-OSu in the presence of DIPEA.

  • Cleavage from Resin: Cleave the Fmoc-N-Me-AA-OH from the resin using a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1% TFA).

This protocol provides a reliable method for generating the necessary building blocks for N-methylated peptide synthesis.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-N-Me-AA-OH into a growing peptide chain during SPPS is more challenging than coupling standard amino acids due to the increased steric hindrance of the N-methylated amine.[12] This steric bulk slows down the coupling reaction, often leading to incomplete reactions and deletion sequences.[6]

Key Considerations for Coupling N-Methylated Amino Acids:

  • Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective.[12] More potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are recommended to achieve high coupling efficiencies.[12]

  • Reaction Conditions: Longer coupling times and double coupling steps are often necessary to ensure complete reaction.

  • Monitoring: Traditional ninhydrin tests are not effective for monitoring the coupling to a secondary amine. The bromophenol blue test is a suitable alternative.[12]

Experimental Protocol: HATU-Mediated Coupling of an Fmoc-N-Me-AA-OH during SPPS [12]

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-Me-AA-OH (4 equivalents) and HATU (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for at least 1 hour.

  • Monitoring: Perform a bromophenol blue test to check for completion of the coupling. If the test is positive (blue to green color), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF.

The following diagram illustrates the general workflow for incorporating an N-methylated amino acid during Fmoc-SPPS.

SPPS_N_Methylation_Workflow cluster_coupling Coupling Step Resin Peptide-Resin (Free N-terminus) Preactivation Pre-activation: Fmoc-N-Me-AA-OH + HATU + DIPEA Coupling Coupling Reaction (1-2 hours) Preactivation->Coupling Add to resin Wash1 Wash with DMF Coupling->Wash1 Monitoring Bromophenol Blue Test Wash1->Monitoring Incomplete Recouple Monitoring->Incomplete Positive (Blue) Complete Proceed to next cycle Monitoring->Complete Negative (Yellow) Incomplete->Coupling Repeat Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Complete->Fmoc_Deprotection Wash2 Wash with DMF Fmoc_Deprotection->Wash2 Wash2->Resin Ready for next amino acid

Caption: Workflow for incorporating an N-methylated amino acid in SPPS.

On-Resin N-Methylation

An alternative strategy is the direct N-methylation of a specific amide bond on the resin-bound peptide.[9] This approach can be advantageous when only a few specific positions require methylation. A common method involves the use of o-NBS protection followed by methylation, similar to the building block synthesis.[13] However, the efficiency of on-resin methylation can be highly dependent on the local conformation of the peptide on the resin.[14]

The Structural Consequences of N-Methylation

The introduction of an N-methyl group has a profound impact on the peptide's conformational properties.[8]

  • Restricted Torsional Angles: The steric bulk of the methyl group restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, limiting the accessible conformational space on the Ramachandran plot.[15] This can lead to a more pre-organized and rigid peptide backbone.

  • Cis/Trans Isomerism: N-methylation can lower the energy barrier for the isomerization of the amide bond, leading to a significant population of both cis and trans conformers in solution.[16] This can complicate structural analysis and may result in multiple peaks during HPLC purification.

  • Influence on Secondary Structure:

    • β-Turns: N-methylation can promote the formation of β-turns, which are crucial for the biological activity of many peptides.[8]

    • α-Helices: Conversely, N-methylation is generally disruptive to α-helical structures because it removes the amide proton required for the i to i+4 hydrogen bonding pattern that stabilizes the helix.[16]

The following table summarizes the key structural effects of N-methylation.

Structural ParameterImpact of N-MethylationRationale
Conformational Flexibility DecreasedSteric hindrance from the methyl group restricts bond rotation.[6]
Amide Bond Geometry Increased propensity for cis conformationLowered energy barrier for cis/trans isomerization.[16]
Hydrogen Bonding Elimination of H-bond donor capacityThe amide proton is replaced by a methyl group.[8]
α-Helical Content Generally decreasedDisruption of the stabilizing intramolecular hydrogen bonds.[16]
β-Turn Propensity Often increasedThe conformational restriction can favor turn-like structures.[8]

Analytical Characterization of N-Methylated Peptides

The unique structural features of N-methylated peptides require a careful selection and interpretation of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the three-dimensional structure of N-methylated peptides in solution.[8][17]

  • Key NMR Experiments:

    • 1D ¹H NMR: Provides initial information on the complexity of the sample, including the presence of multiple conformers.

    • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to determine inter-proton distances and define the peptide's conformation. ROESY is often preferred for medium-sized peptides where NOE signals can be close to zero.[8]

  • Interpreting NMR Data for N-Methylated Peptides:

    • The presence of cis and trans isomers can lead to a doubling of NMR signals for residues adjacent to the N-methylated amide bond.[16]

    • Characteristic NOE patterns can distinguish between cis and trans isomers. A strong NOE between the α-proton of residue i and the N-methyl protons of residue i+1 is indicative of a cis amide bond.[16]

    • Variable temperature NMR experiments can help identify intramolecular hydrogen bonds, which are important for understanding the conformational stability and permeability of cyclic peptides.[18]

Complementary Analytical Techniques
TechniqueApplication for N-Methylated PeptidesAdvantagesLimitations
X-Ray Crystallography Provides high-resolution atomic detail of the peptide's solid-state conformation.Unambiguously determines stereochemistry and bond conformations.Requires the peptide to form well-diffracting crystals; the solid-state structure may not represent the solution conformation.[8]
Circular Dichroism (CD) Spectroscopy Provides information on the overall secondary structure content (e.g., α-helix, β-sheet, random coil).Requires small amounts of sample and is relatively quick.The spectra of N-methylated peptides can be difficult to interpret as they may not conform to standard secondary structure signatures.[16]
Computational Modeling Complements experimental data by exploring the conformational landscape and predicting low-energy structures.Can provide insights into conformational dynamics and rationalize experimental observations.The accuracy of the results is highly dependent on the force field and sampling methods used.

The following diagram illustrates the workflow for the conformational analysis of an N-methylated peptide.

Conformational_Analysis_Workflow Peptide Purified N-Methylated Peptide NMR NMR Spectroscopy (1D, 2D NOESY/ROESY, TOCSY) Peptide->NMR CD Circular Dichroism (CD) Spectroscopy Peptide->CD Xray X-Ray Crystallography Peptide->Xray Structure 3D Structural Ensemble NMR->Structure Distance & Dihedral Angle Restraints CD->Structure Secondary Structure Estimation Xray->Structure High-Resolution Solid-State Structure Comp_Model Computational Modeling Comp_Model->Structure Energy Minimization & Molecular Dynamics Structure->Comp_Model Refinement

Caption: A multi-technique approach for peptide conformational analysis.

N-Methylation in Drug Discovery: A Case Study Perspective

The strategic application of N-methylation has been instrumental in advancing several peptide drug candidates. The classic example is Cyclosporin A, a naturally occurring cyclic undecapeptide with seven N-methylated residues.[19] Its extensive N-methylation is key to its excellent metabolic stability and oral bioavailability.[7][9]

More recently, systematic "N-methyl scanning," where each amide bond in a peptide is sequentially replaced with an N-methylated version, has become a powerful tool in medicinal chemistry.[4][5] This approach allows for the identification of positions where N-methylation can enhance pharmacokinetic properties without compromising biological activity. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin analog, demonstrated a remarkable 10% oral bioavailability.[4][5]

The impact of N-methylation is highly position-dependent.[20][21] Studies on cyclic hexapeptides have shown that there is no simple correlation between the number of N-methyl groups and intestinal permeability.[20] Instead, the specific location of the N-methylation and its effect on the overall conformation and intramolecular hydrogen bonding network are the critical determinants of permeability.[14][20]

Conclusion and Future Outlook

N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for transforming peptides into viable drug candidates. By enhancing metabolic stability and improving membrane permeability, this seemingly simple modification can overcome many of the inherent limitations of peptide therapeutics. The continued development of more efficient synthetic methods, including enzymatic and ribosomal approaches for incorporating N-methylated amino acids, will further expand the utility of this technique.[22][23] As our understanding of the complex interplay between N-methylation, conformation, and biological properties deepens, we can expect to see an increasing number of N-methylated peptides entering clinical development and ultimately benefiting patients.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Should My Peptide Be Methylated? - LifeTein. Available at: [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. Available at: [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. Available at: [Link]

  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. Available at: [Link]

  • Backbone N-methylation of peptides - SSRN. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. Available at: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed. Available at: [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - CIPSM. Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. Available at: [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC. Available at: [Link]

  • Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides | Organic Letters - ACS Publications. Available at: [Link]

  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. Available at: [Link]

  • Exploration of incorporation of Nα-methylated amino acids into peptides by sense-suppression method - Oxford Academic. Available at: [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. Available at: [Link]

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]

  • N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Available at: [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. - Semantic Scholar. Available at: [Link]

  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation - Canadian Science Publishing. Available at: [Link]

  • Conformational analysis of N-methylated peptides: (a) Ramachandran... - ResearchGate. Available at: [Link]

  • N-Methylated Amino Acids | Reagents, Chemicals and Labware - Merck Millipore. Available at: [Link]

  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF - ResearchGate. Available at: [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro. Available at: [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate. Available at: [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Available at: [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC. Available at: [Link]

  • Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases - ACS Publications. Available at: [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | ChemRxiv. Available at: [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. Available at: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. Available at: [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available at: [Link]

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Methodological & Application

Protocol for coupling N-methylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Coupling N-Methylated Amino Acids

Introduction: The Steric Challenge

The incorporation of N-methylated amino acids is a critical strategy in modern drug discovery to improve metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics.[1] However, the N-methyl group introduces severe steric hindrance and lowers the nucleophilicity of the amine, making standard solid-phase peptide synthesis (SPPS) protocols ineffective.

Key Challenges:

  • Steric Hindrance: The bulky methyl group blocks the approach of the activated amino acid.

  • Racemization: Prolonged activation times and high-energy intermediates increase the risk of epimerization, particularly at the C-terminal residue of the incoming fragment.

  • Diketopiperazine (DKP) Formation: The cis-amide conformation favored by N-methylated residues accelerates the intramolecular cyclization that cleaves the dipeptide from the resin.

This guide details two field-proven protocols: a "Gold Standard" HATU/HOAt method for moderately hindered couplings, and a "Heavy Duty" Bis(trichloromethyl)carbonate (BTC) method for extremely difficult N-methyl-to-N-methyl couplings.

Strategic Considerations & Decision Matrix

Before selecting a protocol, assess the difficulty of the specific coupling junction.

Coupling TypeDifficultyRecommended ReagentBaseSolvent
Standard AA

N-Me-AA
ModerateHATU / HOAtDIEADMF/NMP
N-Me-AA

Standard AA
ModerateCOMU or HATUDIEADMF
N-Me-AA

N-Me-AA
Extreme BTC (Triphosgene) Collidine THF
C-Terminal (Pro/Gly/N-Me) High (DKP Risk)HATU (Use 2-CTC Resin)DIEADCM/DMF

Protocol A: The "Gold Standard" (HATU/HOAt)

This protocol is the first line of defense. It utilizes the high reactivity of the azabenzotriazole (HOAt) leaving group to accelerate acylation while minimizing racemization through the "neighboring group effect" of the pyridine nitrogen.

Reagents:

  • Coupling Reagent: HATU (0.5 M in DMF)

  • Additive: HOAt (0.5 M in DMF) - Crucial for N-methyl couplings.

  • Base: DIEA (N,N-Diisopropylethylamine), 2.0 M in NMP.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

  • Activation (Pre-mix):

    • In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-N-Me-Amino Acid.

    • Add 3.9 equivalents of HATU solution.

    • Add 4.0 equivalents of HOAt solution.

    • Add 8.0 equivalents of DIEA.

    • Note: Shake for exactly 30 seconds . Do not age the activated ester longer than 2 minutes to prevent guanidinylation of the amine.

  • Coupling:

    • Add the activated solution to the resin.

    • Incubate at Room Temperature for 2 hours with vigorous shaking.

    • Optimization: For difficult sequences, microwave irradiation (75°C, 25 Watts) for 10 minutes can drive completion.

  • Monitoring:

    • Perform the Chloranil Test (Ninhydrin is ineffective for secondary amines).

    • Result: If resin beads turn blue/green, coupling is incomplete. If colorless/yellow, proceed.

  • Double Coupling (Mandatory for N-Me):

    • Drain and wash resin with DMF.[2]

    • Repeat steps 2-3 with fresh reagents.

Protocol B: The "Heavy Duty" (BTC / Triphosgene)

For N-methyl to N-methyl junctions, standard uronium reagents (HATU) often fail. The BTC method generates an acid chloride in situ.[3][4] This species is hyper-reactive and sterically small, allowing it to penetrate the hindered N-methyl amine.

Safety Warning: BTC generates Phosgene gas. Must be handled in a well-ventilated fume hood.

Reagents:

  • Activator: Bis(trichloromethyl)carbonate (BTC) / Triphosgene.[4][5][6]

  • Base: 2,4,6-Collidine (Sym-collidine). Do NOT use DIEA during activation.

  • Solvent: Anhydrous THF (Tetrahydrofuran). Do NOT use DMF for activation (reacts with BTC).

Step-by-Step Procedure:

  • Resin Preparation: Wash resin 3x with anhydrous THF to remove traces of DMF/NMP.

  • In-Situ Activation (The "Acid Chloride" Generation):

    • In a glass vial (vented), dissolve 5.0 equivalents of Fmoc-Amino Acid in anhydrous THF.

    • Add 14.0 equivalents of 2,4,6-Collidine.

    • Add 1.65 equivalents of BTC (Triphosgene).

    • Stoichiometry Note: 1 mol BTC generates 3 mol Phosgene.[4] 1.65 eq BTC

      
       5 eq reactive acyl chlorides.
      
    • Form a suspension.[1] Shake gently for 1 minute .

  • Coupling:

    • Add the suspension immediately to the resin.

    • React for 1 hour at Room Temperature.

    • Note: The reaction mixture may turn cloudy/precipitate (collidinium salts); this is normal.

  • Wash:

    • Drain.[2] Wash 3x with THF, then 3x with DCM.

  • Capping (Recommended):

    • Treat with acetic anhydride/pyridine to cap any unreacted N-methyl amines, as they will result in difficult-to-purify deletion sequences.

Troubleshooting: Preventing Diketopiperazine (DKP)

DKP formation is the primary cause of yield loss when the C-terminal dipeptide contains Proline, Glycine, or N-Methyl amino acids.

Mechanism of Failure: The free amine of the second residue attacks the benzyl ester linkage of the first residue, cleaving the dipeptide off the resin as a cyclic byproduct.

DKP_Mechanism cluster_0 DKP Formation Risk Step1 Fmoc Deprotection (Free Amine Exposed) Step2 Cis-Amide Rotation (Favored by N-Me/Pro) Step1->Step2 High Risk Step3 Nucleophilic Attack on Resin Linker Step2->Step3 Steric Promotion Result Loss of Peptide (Cyclic DKP + Free Resin) Step3->Result Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation leading to chain loss.

Prevention Strategy:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the nucleophilic attack on the ester linkage.

  • Dipeptide Building Blocks: Couple the first two amino acids as a pre-formed Fmoc-Dipeptide-OH (e.g., Fmoc-NMeAla-Pro-OH). This completely bypasses the DKP danger zone.

  • Optimized Deprotection: Use DBU (2%) + Piperazine (5%) in NMP instead of Piperidine.[7] This is a milder base cocktail that reduces DKP rates.

Quantitative Comparison of Reagents

ReagentCoupling Yield (N-Me-Val

N-Me-Val)
Racemization (%)Notes
HBTU / DIEA < 15%HighNot recommended. Guanidinylation risk.[8][9]
PyBOP / DIEA 45 - 60%ModerateBetter than uroniums, but slow.
HATU / HOAt 85 - 95%Low (< 2%)Excellent general utility.
BTC / Collidine > 98% Negligible Best for steric bulk. Requires THF.

Visual Workflow

Coupling_Workflow cluster_tips Optimization Tips Start Start Coupling Check1 Is the Amine N-Methylated? Start->Check1 Check2 Is the Incoming AA N-Methylated? Check1->Check2 Yes (Secondary Amine) Standard Standard Protocol (HBTU or DIC/Oxyma) Check1->Standard No (Primary Amine) ProtocolA Protocol A: HATU / HOAt (Double Coupling) Check2->ProtocolA No (Standard AA) ProtocolB Protocol B: BTC / Collidine (Acid Chloride) Check2->ProtocolB Yes (N-Me AA) Tip1 Use Chloranil Test for Monitoring ProtocolA->Tip1 ProtocolB->Tip1 Tip2 Microwave Assist if Protocol A fails

Caption: Decision tree for selecting the optimal coupling protocol based on steric hindrance.

References

  • Coste, J., et al. (1990).[10] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[10][11] An efficient peptide coupling additive."[2][4][9][10][11][12] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Thern, B., Rudolph, J., & Jung, G. (2002). "Total Synthesis of the Nematicidal Cyclododecapeptide Omphalotin A by Using Racemization-Free Triphosgene-Mediated Couplings in the Solid Phase." Angewandte Chemie International Edition, 41(13), 2307-2309. Link

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11, 85-102. Link

  • Gilon, C., et al. (2008).[1] "Solid Phase Peptide Synthesis with N-Methyl Amino Acids." Peptide.com Technical Bulletin. Link

Sources

Application Notes and Protocols: Boc Deprotection of N-Methyl Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed examination of the conditions required for the deprotection of the tert-butoxycarbonyl (Boc) group from N-methyl serine derivatives. N-methylated amino acids are integral to peptide-based drug discovery for their ability to enhance metabolic stability and conformational rigidity. However, the deprotection of N-Boc-N-methyl serine presents unique challenges due to steric hindrance and the reactivity of the serine hydroxyl group. This document outlines the mechanistic principles, details standard and milder deprotection protocols, offers a systematic troubleshooting guide, and explains the rationale behind experimental choices to ensure procedural success for researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenges of N-Methyl Serine

N-methylated amino acids are a critical class of non-canonical amino acids used in medicinal chemistry to imbue peptides with favorable pharmacological properties. The substitution of a methyl group on the backbone amide nitrogen atom introduces steric hindrance that can protect against enzymatic degradation and lock the peptide backbone into a specific, bioactive conformation. N-methyl serine, in particular, is a valuable building block. However, the very features that make it advantageous also complicate its chemical manipulation.

The deprotection of the N-terminal Boc group from N-methyl serine is a critical step that is often less straightforward than for its non-methylated counterpart. Key challenges include:

  • Steric Hindrance: The N-methyl group can sterically impede the approach of reagents, potentially requiring more forcing conditions (longer reaction times or stronger acids) for complete Boc removal.[1]

  • Side Reactions of the Serine Hydroxyl Group: The nucleophilic hydroxyl group of serine can participate in undesired side reactions, particularly under strongly acidic conditions.

  • Carbocation-Mediated Alkylation: The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl cation.[2][3] This electrophile can alkylate nucleophilic residues, with the serine hydroxyl group being a potential, albeit less common, target compared to residues like Tryptophan or Methionine.[3]

  • Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete deprotection, resulting in deletion sequences in solid-phase peptide synthesis (SPPS) or complex mixtures in solution-phase synthesis.[1][3]

This guide provides robust protocols and the underlying chemical principles to navigate these challenges effectively.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is almost universally achieved under acidic conditions.[4] The mechanism involves two primary steps:

  • Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA, or Hydrochloric Acid - HCl). This protonation makes the carbonyl carbon more electrophilic.[5]

  • Fragmentation: The protonated carbamate then fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[5]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and yielding the free, protonated amine (as an ammonium salt).[2][5]

The generation of the tert-butyl cation is a critical point for potential side reactions, necessitating the use of "scavengers" to trap this reactive electrophile.[3][6]

Recommended Deprotection Protocols

The choice of deprotection protocol depends on the substrate's sensitivity to acid and the context of the synthesis (solution-phase vs. solid-phase). Two primary methods are detailed below.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc deprotection. The high acidity of TFA ensures rapid and complete cleavage, but requires the use of scavengers to prevent side reactions.

Materials:

  • N-Boc-N-methyl serine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Scavenger: Triisopropylsilane (TIS) or Thioanisole

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-Boc-N-methyl serine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Scavenger Addition: Add a scavenger to the solution. A common choice is Triisopropylsilane (TIS, 2.5-5.0% v/v). TIS is highly effective at reducing the tert-butyl cation.[3]

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is common for complete and rapid deprotection.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the TFA salt of the deprotected amine.[2]

  • Work-up (for free amine):

    • Dissolve the crude residue in DCM.

    • Carefully neutralize the acid by washing with saturated NaHCO₃ solution until CO₂ evolution ceases.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Milder Deprotection with HCl in Dioxane

For substrates sensitive to the harshness of TFA, a solution of hydrogen chloride in an organic solvent like dioxane offers a milder and effective alternative.[5][7] This method is particularly useful when other acid-labile protecting groups are present that need to be preserved.[8][9]

Materials:

  • N-Boc-N-methyl serine derivative

  • 4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: Dissolve or suspend the N-Boc-N-methyl serine derivative (1.0 equiv.) in a 4M solution of HCl in dioxane.[5][7]

  • Reaction Monitoring: Stir the mixture at room temperature. A precipitate of the hydrochloride salt of the deprotected amine may form.[7] The reaction is typically complete within 1-4 hours.[1] Monitor by TLC or LC-MS.

  • Isolation of Hydrochloride Salt: Upon completion, remove the solvent in vacuo.[7]

  • Purification (Trituration):

    • Add anhydrous diethyl ether to the crude residue.

    • Stir or sonicate the suspension to break up any solids. This process, known as trituration, washes away organic impurities, leaving the pure hydrochloride salt.

    • Collect the solid product by filtration, wash with fresh diethyl ether, and dry under vacuum.

  • Conversion to Free Amine (Optional): The resulting hydrochloride salt can often be used directly in subsequent steps. If the free amine is required, perform a basic workup as described in Protocol 1, Step 6.

Data Presentation: Comparison of Deprotection Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Conditions 20-50% TFA, 0 °C to RT, 1-3 h4M HCl, RT, 1-4 h[1][5]
Product Form TFA Salt (initially)Hydrochloride Salt
Advantages Fast, highly effective, volatile reagents are easily removed.[8]Milder, more selective, avoids trifluoroacetylation side products.[9][10]
Disadvantages Harsh, requires scavengers, potential for side reactions with sensitive groups.[5][10]Can be slower, dioxane is non-volatile and must be carefully removed.
Scavenger Req. Essential (e.g., TIS, Thioanisole)[3]Generally not required, but can be used.
Troubleshooting and Key Considerations
SymptomPossible CauseRecommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time, especially due to steric hindrance of the N-methyl group.[3]Increase the concentration of acid (e.g., from 25% to 50% TFA), prolong the reaction time, or repeat the deprotection step.[1]
Unexpected Peaks in LC-MS Alkylation of the product by the tert-butyl cation.[3]Ensure an adequate amount of scavenger (e.g., TIS, water, thioanisole) is present in the reaction mixture from the start.[3][11]
Low Yield after Work-up The deprotected amine (as a salt) may have some water solubility, leading to loss during aqueous extraction.Minimize the volume of aqueous washes. If the product is highly polar, consider purification via ion-exchange chromatography or direct use of the salt.
Trifluoroacetylation of Amine A known side reaction where the newly deprotected amine is acylated by TFA, especially if an activating agent is present or under harsh conditions.[10]Use the HCl/Dioxane method (Protocol 2) to avoid this issue entirely.[10]
Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for a solution-phase Boc deprotection experiment.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Deprotection cluster_workup 3. Isolation & Purification start Dissolve N-Boc-N-Me-Ser in Anhydrous DCM scavenger Add Scavenger (e.g., TIS) start->scavenger cool Cool to 0 °C scavenger->cool acid Add Acid (TFA or HCl) Stir at RT for 1-4h cool->acid monitor Monitor by TLC / LC-MS acid->monitor evap Evaporate Solvent (Crude Salt) monitor->evap workup Aqueous Work-up (Neutralization, Extraction) evap->workup dry Dry & Concentrate workup->dry purified Purified Free Amine dry->purified

Caption: General workflow for Boc deprotection of N-methyl serine derivatives.

Mechanistic Pathways: Desired vs. Side Reactions

This diagram illustrates the desired deprotection pathway versus the potential for side reactions involving the tert-butyl cation.

G Start N-Boc-N-Me-Ser + H⁺ (TFA) Intermediate Protonated Carbamate Start->Intermediate Carbocation tert-Butyl Cation (t-Bu⁺) Intermediate->Carbocation DesiredProduct Deprotected Amine (R-NHMe-Ser) Intermediate->DesiredProduct  + CO₂ TrappedCation Trapped Cation (e.g., t-Bu-SiR₃) Carbocation->TrappedCation Desired Path SideProduct Alkylated Side Product (e.g., Trp-tBu) Carbocation->SideProduct Side Reaction Scavenger Scavenger (e.g., TIS) NucleophilicResidue Nucleophilic Residue (e.g., Trp, Met)

Caption: Desired deprotection pathway vs. scavenger-prevented side reactions.

References
  • BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl.
  • Agbor, T. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3), 73-79.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Owuor, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838.
  • Owuor, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Google Patents. (2009). US20090264620A1 - N-Methylation of amino acids.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram].
  • UU Research Portal. (n.d.). Preparation of poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides.
  • ChemRxiv. (n.d.). Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring- opening polymerization for modification with.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Request PDF].
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.

Sources

Application Note: Strategies for Incorporating N-Methyl-Serine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols for incorporating N-methyl-serine (N-Me-Ser) into peptide backbones. This document addresses the unique steric and stereochemical challenges posed by this residue, providing self-validating workflows for researchers in drug discovery and peptide chemistry.

Introduction & Strategic Analysis

N-methylation of peptide backbones is a critical modification for improving metabolic stability (by blocking protease cleavage) and membrane permeability (by reducing hydrogen bond donor count). However, N-methyl-serine (N-Me-Ser) represents a "perfect storm" of synthetic difficulty:

  • Steric Hindrance: The N-methyl group creates severe steric clash, hindering both the coupling of the residue and, more critically, the coupling of the subsequent amino acid onto it.

  • Racemization Risk: N-methylated amino acids are highly prone to racemization during activation via oxazolonium ion formation. Serine, with its electron-withdrawing

    
    -hydroxyl group, is particularly sensitive to base-catalyzed epimerization.
    
  • Monitoring Failure: The standard Kaiser test yields false negatives on secondary amines, requiring specific alternative detection methods.

Strategic Decision Matrix

Before initiating synthesis, select the integration strategy based on reagent availability and sequence position.

StrategyMatrix Start Requirement: Incorporate N-Me-Ser CheckComm Is Fmoc-N-Me-Ser(tBu)-OH Commercially Available? Start->CheckComm Yes Yes (Recommended) CheckComm->Yes No No / Prohibitive Cost CheckComm->No MethodA Protocol A: Direct Coupling (High Purity, Low Risk) Yes->MethodA MethodB Protocol B: On-Resin Methylation (Mitsunobu/Fukuyama) No->MethodB

Figure 1: Decision matrix for selecting the synthesis pathway. Protocol A is the "Gold Standard" for reproducibility.

Critical Materials & Reagents

  • Building Block: Fmoc-N-Me-Ser(tBu)-OH (High purity >98% L-isomer).

  • Coupling Reagents:

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for hindered couplings.

    • COMU : A safer, often more efficient alternative to HATU.

    • PyBroP : Essential for coupling onto the N-methyl secondary amine if HATU fails.

  • Bases:

    • TMP (2,4,6-Trimethylpyridine / Collidine): CRITICAL. Use instead of DIPEA during the coupling of the N-Me-Ser residue to minimize racemization.

    • DIPEA: Acceptable for standard couplings but risky with activated N-methyl amino acids.

  • Monitoring: Chloranil or p-Chloranil reagents (Kaiser test is invalid).

Protocol A: Coupling Fmoc-N-Me-Ser(tBu)-OH (The "Incoming" Step)

Objective: Attach the N-Me-Ser residue to the growing peptide chain without racemizing it.

Mechanism of Failure: The activation of N-methyl amino acids generates an oxazolonium intermediate more rapidly than standard amino acids. Strong bases (DIPEA) promote proton abstraction from the


-carbon.

Procedure:

  • Resin Preparation: Ensure the preceding Fmoc group is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM, 3x DMF).

  • Activation (Pre-mix):

    • Amino Acid: 3.0 equivalents Fmoc-N-Me-Ser(tBu)-OH.

    • Activator: 2.9 equivalents HATU (or COMU).

    • Base: 6.0 equivalents Collidine (preferred) or DIPEA (if Collidine unavailable, but use 0°C).

    • Note: Dissolve AA and HATU in minimal dry DMF. Add Base immediately before adding to resin. Do not pre-activate for >2 minutes.

  • Coupling:

    • Add mixture to resin.[1][2][3][4][5]

    • Agitate for 2 hours at room temperature.

    • Optional: Microwave assistance (50°C, 25W, 10 min) can improve yield but increases racemization risk. Use only if standard coupling fails.

  • Monitoring: Perform Standard Kaiser Test . (Since the resin amine is primary before this coupling, Kaiser works here to verify the disappearance of the primary amine).

  • Capping (Recommended): Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Coupling ONTO N-Me-Ser (The "Difficult" Step)

Objective: Attach the NEXT amino acid to the sterically hindered secondary amine of N-Me-Ser.

Mechanism of Failure: The N-methyl group shields the nucleophilic amine. Standard HBTU/DIPEA protocols will result in <10% coupling efficiency, leading to truncation.

Procedure:

  • Deprotection: Remove Fmoc from N-Me-Ser using 20% Piperidine/DMF (2 x 10 min).

    • Note: Secondary amines are stable to piperidine.

  • Validation (The Chloranil Test):

    • Do NOT use Kaiser Test. It will be negative (red/brown) or faint, leading to false assumptions of blocked amines.

    • Perform Chloranil Test:

      • Transfer ~10 beads to a small glass tube.

      • Add 2 drops 2% Acetaldehyde in DMF .

      • Add 2 drops 2% p-Chloranil in DMF .

      • Wait 5 minutes.

      • Result: Dark Blue/Green beads = Free Secondary Amine (Ready to couple). Colorless/Yellow = Blocked/No amine.

  • Coupling (Aggressive Conditions):

    • Reagents: Use HATU (or PyBroP) with HOAt additive.

    • Stoichiometry: 5.0 eq Amino Acid, 5.0 eq HATU, 5.0 eq HOAt, 10 eq DIPEA.

    • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings.

    • Reaction: Double couple.

      • Round 1: 2 hours at RT.

      • Round 2: Fresh reagents, overnight at RT OR Microwave (60°C, 20 min).

  • Verification: Repeat Chloranil Test.

    • Target: Beads must remain Yellow/Transparent .

    • If Blue: Perform a third coupling using PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) + DIPEA in DCM (Dichloromethane). PyBroP generates a highly reactive acyl bromide intermediate.

Protocol C: On-Resin Site-Specific Methylation (Alternative)

Use this only if Fmoc-N-Me-Ser(tBu)-OH is unavailable. This utilizes the Mitsunobu reaction on an o-NBS protected amine.[6]

Workflow:

  • Couple Fmoc-Ser(tBu)-OH using standard conditions.

  • Deprotect Fmoc (Piperidine).[5][7][8]

  • Protect with o-NBS-Cl:

    • React resin with o-Nitrobenzenesulfonyl chloride (4 eq) + Collidine (10 eq) in DCM for 2 hours.

    • Verify coverage with Kaiser test (must be negative).

  • Mitsunobu Methylation:

    • Reagents: Methanol (10 eq), Triphenylphosphine (PPh3, 5 eq), DIAD (Diisopropyl azodicarboxylate, 5 eq) in dry THF.

    • Agitate 1 hour. Repeat 2x.

    • Note: The tBu side chain of Serine is generally stable, but moisture must be excluded to prevent side reactions.

  • Deprotection of o-NBS:

    • Treat with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in DMF for 2 x 30 min.

    • Result: Secondary N-methyl amine is now free. Proceed to Protocol B.

Visualization: The "Difficult Coupling" Workflow

CouplingWorkflow Start Start: Resin-N(Me)-Ser-Peptide Chloranil1 QC: Chloranil Test Start->Chloranil1 Result1 Blue Beads? (Secondary Amine Free) Chloranil1->Result1 Couple1 Coupling Round 1: 5eq AA / HATU / HOAt 2 hrs @ RT Result1->Couple1 Yes Couple2 Coupling Round 2: Fresh Reagents Microwave or Overnight Couple1->Couple2 Chloranil2 QC: Chloranil Test Couple2->Chloranil2 Result2 Yellow Beads? (Coupling Complete) Chloranil2->Result2 Success Proceed to Next Cycle Result2->Success Yes Fail Troubleshoot: Switch to PyBroP/DCM Result2->Fail No (Blue)

Figure 2: Workflow for coupling amino acids onto the N-methyl-serine residue, emphasizing the critical Chloranil QC checkpoints.

Troubleshooting & Data Summary

Comparative Coupling Efficiency (N-Me-Ser Context)
Coupling ReagentActivation MechanismEfficiency (Onto N-Me)Racemization RiskRecommendation
HBTU / HCTU Uronium (OBt)Low (<20%)ModerateAvoid for N-Me coupling.
HATU Uronium (OAt)High (>90%)Low (with Collidine)Primary Choice.
PyBroP Phosphonium (Br)Very HighHigh (requires care)Rescue Reagent for failed HATU.
DIC / Oxyma CarbodiimideModerateVery LowGood for preventing racemization, less power for N-Me.
Common Issues
  • Deletion Sequences: Caused by incomplete coupling onto the N-Me-Ser.[9]

    • Fix: Use Acetylation capping after the N-Me-Ser coupling step to terminate unreacted chains, simplifying HPLC purification.

  • Epimerization (D-isomer impurity):

    • Fix: Switch base from DIPEA to Collidine (TMP). Reduce pre-activation time to <1 min.

  • O-N Acyl Shift:

    • Context: If the Serine side chain protecting group (tBu) is lost, the N-methyl amine can attack the ester.

    • Fix: Ensure TFA is NOT used until final cleavage. Keep synthesis strictly basic/neutral.

References

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Contextualized via Search Result 1.21). Available at: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Molecules 2023. Available at: [Link]

Sources

Application Note: Dicyclohexylamine (DCHA) Salt Removal Prior to Peptide Coupling

[1]

Executive Summary & Scientific Rationale

The Paradox of DCHA

In peptide chemistry, Dicyclohexylamine (DCHA) serves a critical role in the supply chain but acts as a contaminant in synthesis. Many

Boc-Z-12

However, DCHA is a secondary amine with a pKa of approximately 10.4 .[3][4] If introduced into a coupling reaction, it competes directly with the amino component of the peptide resin.

Mechanism of Interference

Failure to remove DCHA leads to two primary failure modes:

  • Competitive Acylation: DCHA acts as a nucleophile, reacting with the activated amino acid species (e.g., O-acylisourea or active ester) to form Dicyclohexylamide . This irreversibly consumes the expensive amino acid derivative and terminates that portion of the stoichiometry.

  • Base-Catalyzed Racemization: The presence of a strong base during activation can promote proton abstraction from the

    
    -carbon (oxazolone mechanism), leading to loss of chiral purity.
    

Core Directive: The DCHA salt must be converted to the free acid form immediately prior to coupling to ensure stoichiometric accuracy and enantiomeric integrity.

Critical Reagents & Solvent Selection

The choice of acid for extraction is dictated by the lability of the protecting groups.[5]

ReagentConcentrationCompatibilityRisk Profile
Potassium Bisulfate (KHSO₄) 0.5 M – 1.0 MUniversal (Recommended) Low. Excellent for Boc/Z/Fmoc. Non-volatile, no fumes.
Citric Acid 10% (w/v)High Sensitivity Very Low. Best for highly acid-sensitive side chains (e.g., Trityl).
Hydrochloric Acid (HCl) 0.1 N – 1.0 NRobust Groups Moderate. Risk of Boc cleavage if exposure is prolonged or concentration is too high.
Phosphoric Acid (H₃PO₄) 10% (w/v)General Low. Good buffer capacity, but phosphate residues can be hard to remove.

Protocol: Biphasic Acidolytic Extraction

This protocol is the industry "Gold Standard" for converting DCHA salts to free acids. It relies on the principle that protonated DCHA (DCHA[6]·H⁺) is water-soluble, while the hydrophobic protected amino acid remains in the organic phase.

Materials Required[1][2][3][4][7][8][9][10][11][12][13]
  • DCHA-Amino Acid Salt[6][1][2][7][8][9][10]

  • Organic Solvent: Ethyl Acetate (EtOAc) is preferred. Dichloromethane (DCM) is a secondary choice but prone to emulsions.

  • Wash Solution: 1.0 M KHSO₄ (aq) or 10% Citric Acid.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[6][2]

Step-by-Step Procedure
  • Dissolution:

    • Weigh the required amount of DCHA salt.

    • Suspend in Ethyl Acetate (EtOAc) .[6][2][7] Use approximately 10–15 mL of solvent per gram of salt.

    • Note: The salt may not dissolve completely until the acid is added.[7]

  • Protonation (The Critical Step):

    • Transfer the suspension to a separatory funnel.[6][2]

    • Add an equal volume of 1.0 M KHSO₄ .

    • Shake vigorously for 1–2 minutes. Vent frequently.

    • Observation: The solid should disappear as DCHA protonates and moves to the aqueous layer, while the free acid dissolves in the EtOAc.

  • Phase Separation:

    • Allow layers to separate completely.

    • Drain the lower aqueous layer (containing DCHA·H⁺) and discard.

    • QC Check: Check the pH of the aqueous discharge.[2][7] It must be acidic (pH < 3). If neutral/basic, insufficient acid was used; repeat step 2.

  • Secondary Wash:

    • Wash the organic layer 2 more times with fresh acid solution to ensure quantitative removal of DCHA.

    • Wash 1 time with Brine (Saturated NaCl) to remove residual acid and break any micro-emulsions.

  • Drying & Isolation:

    • Collect the organic layer in an Erlenmeyer flask.

    • Add anhydrous MgSO₄ and swirl until the drying agent flows freely (not clumping).

    • Filter through a sintered glass funnel or fluted filter paper.

    • Evaporate the solvent on a rotary evaporator (water bath < 40°C) to yield the free acid as a thick oil or foam.

  • Immediate Use:

    • Dissolve the resulting oil in DMF/NMP immediately for the coupling reaction.

Visualization: Workflow Logic

The following diagram illustrates the extraction logic and decision nodes.

DCHA_RemovalStartStart: DCHA-AA SaltDissolveSuspend in EtOAcStart->DissolveAcidWashAdd 1.0 M KHSO4(Shake Vigorously)Dissolve->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer(Contains AA-Free Acid)PhaseSep->OrgLayerTop PhaseAqLayerAqueous Layer(Contains DCHA-H+)PhaseSep->AqLayerBottom PhaseBrineWashWash with BrineOrgLayer->BrineWashCheckPHQC: Aqueous pH < 3?AqLayer->CheckPHRepeatWashRepeat Acid WashCheckPH->RepeatWashNo (Saturation)WasteDiscard to WasteCheckPH->WasteYesRepeatWash->AcidWashDryEvapDry (MgSO4) & EvaporateBrineWash->DryEvapFinalPure Free Acid(Ready for Coupling)DryEvap->Final

Figure 1: Logical flow for the biphasic extraction of DCHA salts.[2][7] Note the critical QC checkpoint for pH to ensure complete protonation of the amine.

Troubleshooting & Quality Control

Common Failure Modes
  • Emulsions:

    • Cause: Vigorous shaking of amphipathic peptides in DCM/Water.

    • Remedy: Use Ethyl Acetate instead of DCM. If emulsion persists, add solid NaCl to the mixture or a small amount of Methanol.

  • Incomplete Removal:

    • Symptom:[11][12] Coupling is slow or yields byproducts.

    • Detection:TLC Analysis. Spot the free acid alongside authentic DCHA. DCHA stains heavily with Iodine or Ninhydrin. If the DCHA spot is visible in your product, re-extract.[7]

Verification (Self-Validating System)

Before committing the material to the synthesizer:

  • Dissolve a small aliquot of the resulting oil in DCM.

  • Spot on a TLC plate.

  • Visualize with UV (for the AA) and Ninhydrin (for the DCHA).

  • Pass Criteria: The DCHA spot (usually low Rf) must be absent.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

Troubleshooting & Optimization

Technical Support Center: Boc-N-methyl-O-benzyl-L-serine DCHA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Boc-N-methyl-O-benzyl-L-serine DCHA salt. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly with solubility, during its application in peptide synthesis and other synthetic methodologies. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: The solubility of this compound is governed by the interplay of its structural components: the bulky, non-polar tert-butoxycarbonyl (Boc) and O-benzyl protecting groups, the sterically hindered N-methyl group, and the ionic dicyclohexylammonium (DCHA) salt of the carboxylate.

Generally, this compound exhibits poor solubility in water and non-polar aliphatic solvents like hexanes. Its DCHA salt form makes it a crystalline, stable solid, but this ionic character does not guarantee aqueous solubility due to the molecule's overall lipophilicity.[1]

For direct use or characterization, solubility is typically achieved in polar organic solvents. For synthetic applications, particularly coupling reactions in solid-phase peptide synthesis (SPPS), the compound is dissolved in polar aprotic solvents.

Table 1: Solvent Recommendations for this compound

SolventTypeExpected SolubilityRationale & Use Case
Dimethylformamide (DMF) Polar AproticSoluble Standard solvent for peptide coupling. Effectively solvates both the ionic salt and the lipophilic protecting groups.[2]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSoluble A stronger solvent than DMF, often used for difficult couplings or sequences prone to aggregation. Recommended if solubility issues persist in DMF.[3]
Dichloromethane (DCM) Moderately PolarSoluble to Sparingly Soluble Often used for washing and some solution-phase reactions. Solubility may be limited.[4]
Chloroform (CHCl₃) Moderately PolarSoluble Similar to DCM, suitable for certain analytical and reaction conditions.[4][5]
Methanol (MeOH) / Ethanol (EtOH) Polar ProticSoluble Useful for analytical purposes like HPLC or NMR, but generally not for coupling reactions as they can react with activated species.[6]
Water Polar ProticInsoluble/Sparingly Soluble The large non-polar groups overwhelm the ionic salt's affinity for water.[7]
Hexanes / Diethyl Ether Non-polarInsoluble Used for precipitation and washing of the crystalline salt.[1][7]
Q2: Why is my compound supplied as a DCHA salt? What is its purpose?

A2: The dicyclohexylammonium (DCHA) salt form is intentionally prepared for several practical reasons. The free carboxylic acid of Boc-protected amino acids can often be oils or amorphous solids that are difficult to handle, purify, and store.

Key Advantages of the DCHA Salt Form:

  • Enhanced Crystallinity: The salt formation with dicyclohexylamine typically induces crystallization, resulting in a stable, free-flowing white powder that is easy to weigh and handle.[1]

  • Improved Stability & Shelf-Life: Crystalline solids are generally more stable for long-term storage compared to amorphous oils, protecting the compound from degradation.[8]

  • Simplified Purification: The crystallization process itself is a highly effective method of purification, removing impurities that may have formed during the synthesis of the protected amino acid.[1]

Crucially, for the compound to be used in a standard peptide coupling reaction, the DCHA salt must be cleaved to liberate the free carboxylic acid. This is a mandatory prerequisite for activation with coupling reagents like HBTU or HATU.

Q3: Can the N-methyl group on the serine residue affect solubility and reactivity?

A3: Absolutely. The N-methyl group is a critical structural feature with significant downstream consequences:

  • Steric Hindrance: The methyl group adds considerable steric bulk around the amine nitrogen and the adjacent carbonyl carbon. This is a primary reason for the lower coupling efficiency often observed with N-methylated amino acids.[3] More potent coupling reagents and longer reaction times are often necessary to overcome this hindrance.

  • Disruption of Hydrogen Bonding: In a growing peptide chain, the N-methyl group eliminates the amide N-H proton, preventing the formation of hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets. This disruption can prevent on-resin aggregation, sometimes improving solubility of the growing peptide chain in DMF or NMP.

  • Impact on Compound Solubility: While the N-methyl group slightly increases the lipophilicity of the molecule, its primary impact on the solubility of the starting material is less direct than that of the large Boc and benzyl groups. Its main challenge arises during the subsequent coupling step.

Part 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving solubility issues encountered during your experiments.

Initial Troubleshooting Flow

The following diagram outlines the decision-making process when you first encounter poor solubility.

G start Boc-N-methyl-O-benzyl-L-serine DCHA salt does not dissolve solvent_check Step 1: Verify Solvent Choice (Is it DMF or NMP?) start->solvent_check solvent_no Incorrect Solvent. Switch to DMF or NMP. solvent_check->solvent_no No solvent_yes Solvent is appropriate. Proceed to next step. solvent_check->solvent_yes Yes conditions_check Step 2: Apply Gentle Energy (Vortex, sonicate, or warm gently?) solvent_yes->conditions_check conditions_action Apply gentle warming (30-40°C). Use an ultrasonic bath. conditions_check->conditions_action Action not_dissolved Still not dissolved. Proceed to next step. conditions_check->not_dissolved No improvement dissolved Issue Resolved. conditions_action->dissolved purity_check Step 3: Suspect Impurities or Hydrolysis (Is the material old or improperly stored?) not_dissolved->purity_check purity_action Consider converting to free acid. Insoluble material may be DCHA byproduct or hydrolyzed starting material. purity_check->purity_action Yes/Maybe

Caption: Logical workflow for troubleshooting solubility issues.

Scenario 1: The compound won't dissolve in DMF, even with sonication.
  • Plausible Cause: The material may have partially hydrolyzed, or there could be inorganic impurities present. Alternatively, the lot-to-lot variability in crystallinity could be affecting the dissolution kinetics.

  • Expert Recommendation:

    • Gentle Warming: Warm the solution to 30-40°C. This can often provide enough energy to overcome the lattice energy of the crystal without causing degradation. Do not overheat, as Boc-protected amino acids can be sensitive to prolonged heat.

    • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is a more powerful polar aprotic solvent than DMF and can be more effective at dissolving stubborn compounds.[3]

    • Proceed to Free Acid Conversion: If the compound is intended for a coupling reaction, the most robust solution is to convert it to the free acid (see protocol below). Insoluble material after this procedure is likely a byproduct or impurity (e.g., dicyclohexylurea) and can be filtered away.

Scenario 2: The compound dissolves initially but a precipitate forms during pre-activation for a coupling reaction.
  • Plausible Cause: This is a classic sign of an interaction between your compound and the coupling reagents or base, especially if the base is not fully soluble. The DCHA salt is basic and can react unpredictably with the activation chemistry.

  • Expert Recommendation: This is a critical indicator that you MUST convert the DCHA salt to the free acid before proceeding. The pre-activation step is designed for the free carboxylic acid. Adding coupling reagents directly to the DCHA salt is not a standard or reliable protocol. The dicyclohexylamine can interfere with the reaction by neutralizing the coupling reagents or acting as a competing nucleophile.

Part 3: Key Experimental Protocols

Protocol 1: Liberation of the Free Carboxylic Acid from the DCHA Salt

This protocol is essential before using the amino acid derivative in a peptide coupling reaction. The principle is to perform an acid-base extraction to replace the dicyclohexylamine with a proton.

Workflow Diagram: Free Acid Liberation

G A 1. Dissolve DCHA Salt in Ethyl Acetate B 2. Wash with 5% Citric Acid (aq) (x3) A->B C 3. Wash with Brine (x1) B->C D 4. Dry Organic Layer (over Na₂SO₄) C->D E 5. Filter & Evaporate Solvent D->E F Free Acid Product (Often an oil or foam) E->F

Caption: Experimental workflow for converting the DCHA salt to the free acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in a suitable organic solvent. Ethyl acetate (EtOAc) is a common choice. Use approximately 10-20 mL of solvent per gram of salt.

  • Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer three times with an equal volume of cold 5% aqueous citric acid solution.[7] The purpose of this step is to protonate the carboxylate and to extract the resulting dicyclohexylammonium citrate salt into the aqueous layer.

  • Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine). This removes residual citric acid and helps to break up any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it stand for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting product, Boc-N-methyl-O-benzyl-L-serine, is typically a viscous oil or a foam and should be used directly in the next step or stored under an inert atmosphere at low temperature.[1]

Protocol 2: Recommended Coupling for a Sterically Hindered Amino Acid

Due to the steric hindrance of the N-methyl group, a standard DCC/HOBt coupling may be inefficient. The use of modern uronium/aminium or phosphonium-based reagents is strongly recommended.[3]

Reagents:

  • Resin-bound peptide with a free N-terminal amine.

  • Boc-N-methyl-O-benzyl-L-serine (free acid from Protocol 1).

  • Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide has been properly deprotected (e.g., with TFA to remove the previous Boc group) and neutralized to afford the free amine. Swell the resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Boc-N-methyl-O-benzyl-L-serine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Pre-activation: Add DIEA (6 equivalents) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature.

  • Monitoring and Reaction Time: Due to steric hindrance, allow for an extended coupling time of 2-4 hours.[3] Monitor the reaction for the disappearance of free amines using a qualitative test like the Kaiser or ninhydrin test.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Ser(Me)-OH DCHA. Retrieved from [Link]

  • Ingredients Network. (n.d.). N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates. Retrieved from [Link]

  • MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]

Sources

Optimizing coupling efficiency of N-methylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Coupling Efficiency of N-Methylated Amino Acids

Core Directive: The Challenge of N-Methylation

N-methylation of the peptide backbone is a powerful strategy to improve metabolic stability and membrane permeability. However, it introduces a significant synthetic bottleneck: steric hindrance .

The introduction of a methyl group at the amide nitrogen (


-Me) drastically reduces the nucleophilicity of the amine and creates a steric clash with the incoming activated amino acid.[1] Standard SPPS protocols (e.g., HBTU/DIPEA) often fail here, leading to deletion sequences and low crude purity.

This guide provides a validated, self-consistent framework to overcome these barriers, moving beyond "standard" chemistry to high-efficiency protocols.

Reagent Selection & Chemical Logic

Q: My standard HBTU/DIPEA protocol yields <10% conversion for N-methyl couplings. Why?

A: HBTU is an aminium salt that generates an OBt ester. While effective for primary amines, the OBt ester is not reactive enough to overcome the steric barrier of a secondary


-methyl amine. Furthermore, the bulky methyl group prevents the optimal trajectory for nucleophilic attack.

The Solution: Switch to reagents that generate HOAt (7-aza-1-hydroxybenzotriazole) or Oxyma active esters. The nitrogen in the pyridine ring of HOAt provides an anchimeric assistance effect (neighboring group participation) that accelerates the coupling rate by up to 10-fold compared to HOBt.

Comparative Analysis of Coupling Reagents for N-Methylated Residues
Reagent ClassReagentActive SpeciesRec.[1][2][3][4] BaseEfficiency for

-Me
Risk of Racemization
Gold Standard HATU OAt EsterDIPEA/CollidineHigh Low (if base is controlled)
Modern Alternative COMU Oxyma EsterDIPEAVery High Very Low
Phosphonium PyAOP OAt EsterDIPEAHigh Low
Specialist PyBrOP Acid Bromide*DIPEAMedium-High High (Use carefully)
Standard (Avoid) HBTU/HCTUOBt/Cl-OBtDIPEALowLow

> PyBrOP generates an acid bromide intermediate in situ, which is highly reactive but prone to racemization if base excess is not strictly managed.

Troubleshooting & Monitoring Guidelines

Q: I am using the Kaiser test to monitor coupling, but it remains negative (yellow) even when MS shows the coupling failed. Why?

A: The Kaiser test (ninhydrin) relies on the reaction with primary amines to form Ruhemann’s purple.[5] It does not react with secondary amines (like


-methyl amino acids or Proline) to produce a blue color.[5] Relying on it will give you false negatives (indicating "complete coupling" when the amine is actually unreacted).

The Solution: Use the Chloranil Test or Bromophenol Blue Test .[5][6]

  • Chloranil Test: Detects secondary amines.[5][6]

    • Positive (Unreacted): Blue/Green beads.[4][6][7]

    • Negative (Coupled): Colorless/Yellow beads.[5]

  • Bromophenol Blue: A non-destructive acid-base indicator.

    • Positive (Unreacted): Blue beads.[4][5][6][7]

    • Negative (Coupled): Yellow beads.[4][5][6]

Q: I observe significant racemization of the Cysteine residue preceding the N-methylated residue. How do I prevent this?

A: Coupling onto an N-methylated residue is difficult, but coupling an N-methylated amino acid (especially Cys or His) introduces high racemization risks due to the base-catalyzed enolization of the activated ester.

Protocol Adjustment:

  • Reduce Base Strength: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (TMP, pKa ~7.4). Collidine is sufficient to deprotonate the carboxylic acid for activation but less likely to abstract the

    
    -proton.
    
  • Use Oxyma/DIC: The Oxyma/DIC system (carbodiimide activation) is superior for preserving chirality compared to onium salts (HATU) in sensitive sequences.

Validated Experimental Protocols

Protocol A: The "Power Coupling" Cycle (For difficult N-Me junctions)

This protocol utilizes HATU/HOAt to maximize reactivity. Use this when coupling onto a steric N-methyl center.

  • Resin Preparation: Swell resin in DMF (3 x 10 min).

  • Activation (Prepare immediately before use):

    • Amino Acid (5.0 eq)[2][8]

    • HATU (4.9 eq)

    • HOAt (5.0 eq) - Crucial additive for N-Me couplings

    • DIPEA (10.0 eq)

    • Dissolve in minimal DMF/NMP (1:1 v/v).

  • Coupling:

    • Add activated solution to resin.[1][3][9]

    • Microwave Step (Optional but Recommended): Heat to 75°C (25W max power) for 10 minutes. Note: Do not microwave Cys/His.

    • Alternative (Room Temp): Double couple: 2 x 2 hours.

  • Monitoring: Perform Chloranil test.

    • If Blue:[4][6] Proceed to Protocol B (Re-coupling).

    • If Colorless: Wash DMF (5 x 1 min) and proceed to deprotection.

Protocol B: The "Nuclear Option" (PyBrOP/PyAOP)

Use this only if Protocol A fails. PyBrOP generates an acid bromide, which is extremely reactive.

  • Wash: DCM (3 x 1 min). Solvent change is critical; acid halides are more stable in DCM.

  • Activation:

    • Amino Acid (5.0 eq)[2][8]

    • PyBrOP (5.0 eq)

    • DIPEA (10.0 eq)

    • Dissolve in DCM/DMF (3:1).

  • Coupling:

    • Add to resin.[1][2][3][5][6][7][9] Shake for 2-4 hours at Room Temp.

    • Warning: Do not heat PyBrOP reactions; high risk of racemization.

Visualized Workflows

Figure 1: Decision Tree for N-Methyl Coupling Monitoring

This logic gate ensures you do not proceed with a deletion sequence.

MonitoringWorkflow Start Coupling Step Complete TestType Select Monitoring Test Start->TestType Kaiser Kaiser Test (Primary Amines) TestType->Kaiser Standard AA Chloranil Chloranil Test (Secondary Amines) TestType->Chloranil N-Methyl AA Result Observe Bead Color Chloranil->Result Blue Blue/Green Beads (Positive) Result->Blue Colorless Colorless/Yellow Beads (Negative) Result->Colorless Action1 Coupling Incomplete DO NOT PROCEED Blue->Action1 Action2 Coupling Complete Proceed to Deprotection Colorless->Action2 Recouple Perform Double Coupling (Switch Solvent/Reagent) Action1->Recouple Recouple->Result Retest Cap Acetylation Capping (Terminate Failure Seq) Recouple->Cap Fails 2x

Caption: Logical workflow for monitoring secondary amine couplings. Note the explicit branching away from the Kaiser test for N-methylated residues.

Figure 2: Mechanism of Steric Hindrance & HOAt Assistance

Visualizing why HOAt/HATU is superior to HOBt for these sequences.

Mechanism NMe N-Methyl Amine (Nucleophile) Steric Steric Clash (Methyl Group) NMe->Steric HBTU HBTU (OBt Ester) HBTU->NMe Blocked by Sterics Path1 Slow Reaction Low Yield HBTU->Path1 HATU HATU (OAt Ester) Path2 Fast Reaction High Yield HATU->Path2 Anchor Anchimeric Assistance (Pyridine Nitrogen) HATU->Anchor Pre-organization Anchor->NMe Facilitated Attack

Caption: Comparison of HBTU vs. HATU activation. The Pyridine nitrogen in HATU/HOAt provides a secondary hydrogen bond acceptor, positioning the amine for attack despite the methyl steric block.

References

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[10][11][12] Journal of Peptide Science. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[13][14] An efficient peptide coupling additive.[1][9][15] Journal of the American Chemical Society. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[3][12] Link

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[6][9][11] Springer Protocols.[12] Link

  • Voyer, N. (2011). The Chloranil Test for Secondary Amines in Solid-Phase Synthesis.[4][6] Technote.[3][7][11] Link

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the Boc deprotection of N-methylated amino acids. The N-methyl group, while crucial for modulating the pharmacological properties of peptides, introduces significant steric hindrance that can complicate the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these synthetic challenges successfully.

The Challenge: Steric Hindrance in N-Methyl Amino Acid Deprotection

The acid-catalyzed deprotection of a standard Boc-protected amine is a well-established and generally efficient reaction.[1][2] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.[2]

However, the presence of a methyl group on the nitrogen atom introduces significant steric bulk around the carbamate group. This steric hindrance can impede the approach of the acid catalyst and slow down the rate of protonation and subsequent cleavage, often leading to incomplete deprotection under standard conditions.[3][4] This guide will address the common issues arising from this and provide effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the Boc deprotection of N-methylated amino acids.

Q1: My standard TFA/DCM protocol is not fully deprotecting my N-methylated amino acid. What is the primary cause?

Answer: The most likely cause is steric hindrance.[3][4] The N-methyl group, combined with the amino acid's side chain, creates a sterically crowded environment around the Boc group. This makes it more difficult for the trifluoroacetic acid (TFA) to protonate the carbamate oxygen, which is the initial and rate-limiting step of the deprotection mechanism.[1] Consequently, the reaction rate is significantly slower compared to non-methylated analogues, and standard reaction times may be insufficient for complete conversion.[3]

Q2: How can I confirm that the Boc deprotection is truly incomplete?

Answer: Relying on a single analytical technique can be misleading. A combination of methods is recommended for accurate assessment:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to the starting material. The deprotected product (the free amine) should have a different Rf value, typically lower and possibly showing a streak due to its basicity. The persistence of the starting material spot indicates an incomplete reaction.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. Incomplete deprotection will be evident by the presence of a peak corresponding to the Boc-protected starting material in the crude product chromatogram.[5]

  • Mass Spectrometry (MS): Mass spectrometry is a definitive way to identify the presence of the starting material.[6] Look for the mass corresponding to your Boc-protected compound in the crude sample. The presence of a mass corresponding to [M+H-100] or [M+H-56] (loss of the Boc group or isobutylene) and the absence or low intensity of the starting material's mass is indicative of a complete reaction.

Q3: What are the first steps I should take to improve my deprotection yield?

Answer: Before resorting to harsher conditions, simple modifications to your existing protocol can often resolve the issue:

  • Extend the Reaction Time: Due to the slower reaction kinetics, simply increasing the reaction time can often lead to complete deprotection.[3] Monitor the reaction progress by TLC or HPLC every hour to determine the optimal time.

  • Increase the TFA Concentration: If extending the time is not sufficient, increasing the concentration of TFA can accelerate the reaction. A common modification is to move from a 20-50% TFA in dichloromethane (DCM) solution to neat TFA.[7]

  • Repeat the Deprotection Step: After the initial deprotection time, you can filter and wash the resin (if on solid phase) and then subject it to a fresh solution of the deprotection reagent.[3] This can be particularly effective if reagent degradation is a concern.

Q4: Are there alternative acidic reagents I can use if TFA is not effective?

Answer: Yes, several other acidic conditions can be employed for Boc deprotection, some of which may be more effective for sterically hindered substrates:

  • HCl in Dioxane/Ethyl Acetate: A 4M solution of HCl in dioxane is a common and effective alternative to TFA.[2][7] It is a strong acid that can often cleave stubborn Boc groups.

  • TMSOTf: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful reagent for cleaving protecting groups, including Boc.[8] However, it is less commonly used for routine Boc deprotection and should be employed with caution due to its high reactivity.

  • Oxalyl Chloride in Methanol: A milder method for deprotection has been reported using oxalyl chloride in methanol, which may be useful for substrates with other acid-sensitive functional groups.[4]

Q5: I am concerned about side reactions with harsher deprotection conditions. What should I look out for?

Answer: The primary side reaction of concern during acid-mediated Boc deprotection is the alkylation of nucleophilic amino acid side chains by the liberated tert-butyl cation.[1][9] This is particularly problematic for residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[9] To mitigate this, it is crucial to use "scavengers" in your deprotection cocktail.

ScavengerTarget Residue(s)Typical ConcentrationReference
Triisopropylsilane (TIS)Trp, general carbocation scavenger2.5-5% (v/v)[3]
WaterGeneral scavenger2.5-5% (v/v)[3]
1,2-Ethanedithiol (EDT)Trp, Cys2.5% (v/v)[5]
ThioanisoleTrp, Arg(Mtr/Pmc/Pbf)5% (v/v)[5]
PhenolTrp, Tyr5% (w/v)[5]

Recommended Experimental Protocols

Protocol 1: Standard Boc Deprotection with Extended Reaction Time

This protocol is the first-line approach for troubleshooting incomplete deprotection.

  • Reaction Setup: Dissolve the Boc-protected N-methyl amino acid (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.

  • Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every 30-60 minutes using TLC or HPLC.

  • Work-up: Once the reaction is complete (typically 1-4 hours), remove the solvent and excess TFA by rotary evaporation. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • Isolation: The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted with an appropriate organic solvent.

Protocol 2: Intensified Boc Deprotection for Hindered Substrates

This protocol should be used when the standard procedure fails to provide complete deprotection.

  • Reaction Setup: Dissolve the Boc-protected N-methyl amino acid (1 equivalent) in a minimal amount of DCM or use neat TFA. If your peptide contains sensitive residues like Trp or Met, add the appropriate scavengers (see table above). A common robust cocktail is TFA/TIS/H2O (95:2.5:2.5 v/v/v).[3]

  • Reaction Conditions: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. For particularly difficult cases, the reaction may require several hours.

  • Work-up and Isolation: Following complete deprotection, precipitate the product by adding cold diethyl ether.[3][7] Isolate the solid by filtration or centrifugation and wash with cold ether to remove scavengers and organic byproducts. Dry the product under vacuum.

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation Boc_Amine Boc-N(Me)-R Protonated_Boc Protonated Boc-N(Me)-R Boc_Amine->Protonated_Boc + H+ (TFA) tert_butyl tert-Butyl Cation Protonated_Boc->tert_butyl Fragmentation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Free_Amine Free Amine (H2N(Me)-R) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Deprotection (Verified by HPLC/MS) Extend_Time Extend Reaction Time (e.g., to 2-4 hours) Start->Extend_Time Check_Completion1 Reaction Complete? Extend_Time->Check_Completion1 Increase_TFA Increase TFA Conc. (e.g., to 95-100%) Check_Completion1->Increase_TFA No Success Deprotection Successful Check_Completion1->Success Yes Check_Completion2 Reaction Complete? Increase_TFA->Check_Completion2 Repeat_Step Repeat Deprotection Step with Fresh Reagent Check_Completion2->Repeat_Step No Check_Completion2->Success Yes Check_Completion3 Reaction Complete? Repeat_Step->Check_Completion3 Alt_Reagent Use Alternative Reagent (e.g., 4M HCl in Dioxane) Check_Completion3->Alt_Reagent No Check_Completion3->Success Yes Alt_Reagent->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis . (2024, January 2). Total Synthesis. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC . (2020, June 23). National Center for Biotechnology Information. [Link]

  • US20090264620A1 - N-Methylation of amino acids - Google Patents. (n.d.).
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed . (2005, July 15). National Center for Biotechnology Information. [Link]

  • EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents. (n.d.).
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems . (n.d.). Microsaic Systems. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace . (n.d.). SciSpace. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria - The Athenaeum - University of the Incarnate Word . (2024, November 25). The Athenaeum. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar . (2012, May 27). Semantic Scholar. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit . (2024, February 27). Reddit. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . (2012, May 27). [Link]

Sources

Technical Guide: Purification & Handling of N-Methyl-Serine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific purification and synthesis challenges associated with N-methyl-serine (N-Me-Ser) containing peptides.

Executive Summary

Peptides containing N-methyl-serine (N-Me-Ser) represent a "perfect storm" of synthetic challenges. While the N-methylation improves metabolic stability and membrane permeability, it introduces severe steric hindrance.[1] Simultaneously, the serine hydroxyl group remains reactive.

This guide moves beyond standard protocols to address the three specific failure modes of N-Me-Ser:

  • The "Ghost Peak" Phenomenon: Reversible N→O acyl shifts driven by acidic purification conditions.

  • Steric Blockade: Incomplete coupling leading to difficult-to-separate deletion sequences.[2][3]

  • Beta-Elimination: Irreversible conversion to dehydroalanine under basic conditions.

Critical Failure Modes & Troubleshooting

Issue 1: The "Ghost Peak" (N→O Acyl Shift)

Symptom: You observe a split peak or a broad "impurity" in your HPLC trace that has the exact same mass as your target peptide. Re-running the fraction often changes the ratio of the two peaks.

The Mechanism: Unlike standard serine, N-Me-Ser is highly prone to N→O acyl migration in acidic environments (like TFA-based HPLC buffers or cleavage cocktails). The amide bond is protonated, and the neighboring hydroxyl group attacks the carbonyl, transferring the peptide chain to the side-chain oxygen (forming an ester).

  • Acidic Conditions (pH < 3): Favors the O-acyl isopeptide (Ester form).[4]

  • Neutral/Basic Conditions (pH > 7): Favors the N-acyl native peptide (Amide form).

Corrective Protocol: The "pH Switch" Strategy Do not discard these fractions. The "impurity" is likely your product in a different state.

  • Diagnosis: Isolate the "impurity" peak. Neutralize a small aliquot with ammonium bicarbonate (pH 7.5) and re-inject. If the peak converges back to the main product retention time, it is the O-acyl isomer.

  • Preparative Reversal:

    • Dissolve the crude lyophilized peptide in 0.1 M Ammonium Bicarbonate (pH 7.5–8.0) or dilute Ammonium Hydroxide.

    • Let stand at Room Temperature for 1–4 hours.

    • Monitor by HPLC until the O-acyl peak disappears.

    • Note: Do not exceed pH 9 or extend time unnecessarily to avoid beta-elimination (see Issue 3).

Issue 2: The "Stubborn Deletion" (Steric Hindrance)

Symptom: A significant impurity peak with a mass corresponding to [Target Mass - Residue Mass].

The Causality: The N-methyl group adds significant bulk, shielding the nucleophilic amine. Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion, resulting in "deletion sequences" (missing amino acids) that are chemically very similar to the full-length peptide, making purification difficult.

Troubleshooting Table: Coupling Optimization

ParameterStandard ProtocolN-Me-Ser Optimized ProtocolRationale
Coupling Reagent HBTU / HCTUHATU or PyAOP Aza-benzotriazoles (HOAt) are superior for hindered amines.
Temperature Room Temp50°C - 60°C Thermal energy overcomes the steric energy barrier.
Coupling Time 30–60 min2 x 2 hours (Double Couple) Kinetic rates are orders of magnitude slower for N-Me sites.
Base DIPEATMP (2,4,6-Collidine) Weaker bases reduce the risk of racemization at elevated temps.
Issue 3: Beta-Elimination (Dehydroalanine Formation)

Symptom: A peak with mass [Target Mass - 18 Da] (loss of H₂O).

The Mechanism: Serine derivatives are prone to base-catalyzed beta-elimination, where the hydroxyl group leaves, forming a double bond (dehydroalanine). This is irreversible.

Prevention:

  • Avoid Strong Bases: Limit exposure to Piperidine (used in Fmoc removal). Use Piperazine or DBU with shorter deprotection times (e.g., 2 x 3 min) for the steps immediately following N-Me-Ser addition.

  • Cold Storage: Never store N-Me-Ser peptides in basic buffers for extended periods.

Visualizing the Mechanisms

Diagram 1: The N→O Acyl Shift & Reversal Workflow

This diagram illustrates the reversible nature of the shift and the logic for purification.

AcylShift Figure 1: Mechanism of Acid-Catalyzed N->O Acyl Shift in Serine Peptides Native Native Peptide (Amide Bond) Target Species Acid Acidic Conditions (TFA Cleavage / HPLC) Native->Acid Protonation Isopeptide O-Acyl Isopeptide (Ester Bond) 'Ghost Peak' Acid->Isopeptide N->O Migration Base Neutral/Basic Workup (pH 7.5, NH4HCO3) Isopeptide->Base Deprotonation Base->Native O->N Migration (Restoration)

Caption: The reversible cycle of N→O acyl migration. Purification in TFA (Acid) promotes the impurity; basic workup restores the native peptide.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose impurities in your crude N-Me-Ser peptide.

Troubleshooting Start Impurity Detected in HPLC CheckMass Check Mass (MS) Start->CheckMass SameMass Mass = Target? CheckMass->SameMass DiffMass Mass != Target? CheckMass->DiffMass ShiftTest Perform pH Switch Test (Incubate pH 7.5) SameMass->ShiftTest Minus18 Mass = Target - 18Da? DiffMass->Minus18 MinusRes Mass = Target - Residue? DiffMass->MinusRes Resolved Peak Disappears? It was O-Acyl Shift ShiftTest->Resolved Yes Persists Peak Remains? Likely Diastereomer ShiftTest->Persists No Racemization Check Chiral Purity (Racemization) BetaElim Beta-Elimination (Dehydroalanine) Minus18->BetaElim Yes Deletion Deletion Sequence (Steric Failure) MinusRes->Deletion Yes Persists->Racemization

Caption: Diagnostic workflow for identifying impurities based on Mass Spectrometry and pH reactivity.

Frequently Asked Questions (FAQ)

Q: Why is HATU preferred over HBTU for N-methyl-serine coupling? A: N-methylation creates significant steric bulk. HATU contains the HOAt moiety (7-aza-1-hydroxybenzotriazole), which utilizes a "neighboring group effect" via its pyridine nitrogen to accelerate coupling rates and stabilize the activated ester better than the HOBt contained in HBTU. This is critical for overcoming the kinetic barrier imposed by the methyl group [1].

Q: Can I use standard piperidine (20%) for Fmoc removal on N-Me-Ser? A: Proceed with caution. While effective for deprotection, prolonged exposure to strong bases like piperidine can trigger beta-elimination of the serine hydroxyl group, leading to dehydroalanine. We recommend using 0.1 M HOBt as an additive in the deprotection cocktail to suppress this side reaction, or switching to a milder base like Piperazine [2].

Q: My HPLC peak is broad and tailing. Is this an aggregation issue? A: It is possible, but with N-Me-Ser, first rule out the N→O shift . The O-acyl isomer and the N-acyl native peptide are in dynamic equilibrium during the HPLC run (due to the acidic gradient), which causes "peak bridging" or broadening. If the pH switch protocol (Section 2) doesn't sharpen the peak, then consider heating the column to 60°C to break up hydrophobic aggregates [3].

References

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • ResearchGate. (2025).[5] Dramatically Enhanced N→O Acyl Migration During TFA-Based Deprotection. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization of N-Methyl-Serine Peptides: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Technical comparison of fragmentation modes (CID, HCD, ETD, EThcD) for N-methylated serine peptides.

Executive Summary: The N-Methylation Challenge

N-methylation of peptide backbones is a critical strategy in peptidomimetic drug design. By replacing the amide proton with a methyl group, developers enhance metabolic stability (blocking proteolytic cleavage) and membrane permeability (reducing hydrogen bond donors). However, this modification introduces significant analytical hurdles in Mass Spectrometry (MS).

Specifically, N-methyl-serine (N-Me-Ser) presents a unique dual challenge:

  • Fragmentation Suppression: The removal of the amide proton inhibits the standard "mobile proton" charge migration required for many fragmentation pathways.

  • Spectral Scrambling: N-methylation can promote the formation of cyclic b-ion intermediates, leading to sequence scrambling and potential false-positive identification of isomers.

This guide compares the three dominant fragmentation technologies—CID/HCD , ETD , and EThcD —to determine the optimal workflow for sequencing N-Me-Ser containing peptides.

Comparative Analysis of Fragmentation Modes

A. Collision Induced Dissociation (CID) & HCD

The Standard Workhorse

Mechanism: CID and Higher-energy Collisional Dissociation (HCD) rely on vibrational excitation. The "mobile proton" model suggests protons migrate to the amide nitrogen, weakening the bond and causing cleavage into b (N-terminal) and y (C-terminal) ions.

  • Performance on N-Me-Ser:

    • Cleavage Enhancement: Paradoxically, the N-methyl group can lower the bond dissociation energy of the adjacent peptide bond, often resulting in enhanced cleavage C-terminal to the N-Me-Ser residue.

    • The "Proton Block" Issue: Since there is no amide proton at the N-Me site, the proton must reside on the carbonyl oxygen or the N-terminal amine. This alters the charge distribution, sometimes suppressing local fragmentation if the proton is "sequestered" by a basic residue (e.g., Arginine).

    • Diagnostic Ions: HCD is superior to trap-based CID for generating low-mass diagnostic ions.

      • Key Marker: N-Me-Ser generates a distinct immonium ion at m/z 74.06 .

B. Electron Transfer Dissociation (ETD)

The Mechanistic Mismatch

Mechanism: ETD involves transferring an electron to a multiply charged precursor.[1][2] The electron localizes at a protonated amide group, forming a radical that induces cleavage of the N-C


 bond (producing c and z ions).
  • Performance on N-Me-Ser:

    • The Failure Point: ETD requires a proton on the backbone nitrogen to accept the electron. N-methylation removes this proton. Consequently, ETD cannot cleave the N-C

      
       bond at the N-Me-Ser residue.
      
    • Result: You will observe a "gap" in the sequence coverage exactly where the modification resides. While ETD is excellent for preserving labile side-chain modifications (like phosphorylation), it is structurally blind to the N-methylated backbone bond itself.

C. EThcD (Hybrid Fragmentation)

The Recommended Solution

Mechanism: EThcD combines ETD (to generate c/z ions for the majority of the peptide) with supplemental HCD activation.

  • Performance on N-Me-Ser:

    • The ETD step handles the standard backbone regions.

    • The supplemental HCD energy is sufficient to break the N-methylated bonds that ETD misses (generating b/y ions at those specific sites).

    • Verdict: This method provides the highest sequence coverage and is the "Gold Standard" for de novo sequencing of N-methylated peptides.

Comparative Data Summary

FeatureCID / TrapHCD (Beam-type)ETDEThcD
Primary Ion Types b, yb, y, immoniumc, zb, y, c, z
N-Me Bond Cleavage Variable (often enhanced)High Efficiency Failed/Suppressed High Efficiency
Diagnostic Ion (m/z 74) Poor (Low mass cutoff)Excellent N/AExcellent
Side Chain Preservation LowLowHighMedium
Rec. Application Routine ConfirmationHigh-Throughput ScreeningNot RecommendedDe Novo Sequencing

Experimental Protocol: Validated Workflow

Phase 1: Sample Preparation (Digestion)

N-methylation introduces steric hindrance that blocks Trypsin.

  • Enzyme Selection: Use Chymotrypsin or Pepsin if the N-Me-Ser is near potential Trypsin sites (K/R). If using Trypsin, expect missed cleavages.[3]

  • Incubation: Extend digestion time to 16–18 hours at 37°C.

  • Cleanup: Desalt using C18 StageTips. N-methyl peptides are more hydrophobic; ensure high organic elution (up to 80% ACN).

Phase 2: LC-MS/MS Acquisition

Targeting the Hydrophobic Shift.

  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

  • Gradient: N-methyl peptides elute later than their non-methylated counterparts due to the loss of the H-bond donor.

    • Standard Peptide: ~15-20% B.[4]

    • N-Me Analog: ~22-28% B.

  • MS Method (Orbitrap Example):

    • Resolution: 60,000 (MS1), 30,000 (MS2).

    • Fragmentation: Select EThcD if available.[5]

      • ETD Reaction Time: 50 ms.

      • SA Collision Energy: 25% (Supplemental Activation).

    • Alternative: If EThcD is unavailable, use Stepped HCD (NCE 25, 30, 35) to ensure fragmentation of the stable cyclic intermediates.

Phase 3: Data Interpretation

Distinguishing Isobars.

You must distinguish N-Methyl-Serine (119.058 Da) from O-Methyl-Serine (119.058 Da) and Homoserine (119.058 Da).

  • N-Me-Ser: Strong m/z 74.06 immonium ion. Shift in b/y series.

  • O-Me-Ser: Strong neutral loss of Methanol (-32 Da) in MS/MS.

  • Homoserine: Often C-terminal (Met cleavage artifact). Lack of m/z 74.06.

Visualizing the Logic

Diagram 1: Fragmentation Mechanism Comparison

This diagram illustrates why ETD fails at the N-methyl site while HCD succeeds.

FragmentationLogic cluster_ETD ETD Pathway cluster_HCD HCD Pathway Peptide N-Me-Ser Peptide (Precursor) ETD_Mech Electron Transfer to Amide Proton Peptide->ETD_Mech HCD_Mech Vibrational Excitation Peptide->HCD_Mech ETD_Fail FAILURE: No Proton on N-Me ETD_Mech->ETD_Fail Blocked ETD_Result Gap in Sequence (No c/z at site) ETD_Fail->ETD_Result HCD_Success Cleavage via Mobile Proton HCD_Mech->HCD_Success HCD_Result b/y Ions + Immonium (m/z 74) HCD_Success->HCD_Result

Caption: ETD relies on amide protons, causing failure at N-methyl sites. HCD bypasses this limitation.

Diagram 2: Method Selection Decision Tree

A logical flow for selecting the correct MS method based on instrument capability and peptide type.

DecisionTree Start Start: N-Me-Ser Peptide Analysis InstCheck Instrument Capability? Start->InstCheck HasETD ETD/EThcD Available InstCheck->HasETD NoETD HCD/CID Only InstCheck->NoETD Method1 USE EThcD (Best Coverage) HasETD->Method1 Method2 USE Stepped HCD (NCE 25/30/35) NoETD->Method2 CheckIsobars Check Diagnostic Ions Method1->CheckIsobars Method2->CheckIsobars Result1 m/z 74.06 Present? CONFIRM N-Me-Ser CheckIsobars->Result1 Result2 Neutral Loss -32Da? SUSPECT O-Me-Ser CheckIsobars->Result2

Caption: Workflow for selecting fragmentation mode and validating N-Me-Ser identity.

Expert Insight: The "False Positive" Trap

A critical risk in analyzing N-methylated peptides is the rearrangement artifact . Research has shown that peptides with N-terminal methylated Lysine can undergo a gas-phase rearrangement that mimics the fragmentation pattern of Serine methylation.

  • The Artifact: A cyclic b-ion intermediate can reopen at a different position, transferring the methyl group mass to a Serine residue in the spectral assignment.

  • Prevention: Always validate N-Me-Ser assignments by looking for the specific m/z 74.06 immonium ion. If this ion is absent, but the spectrum suggests N-Me-Ser, suspect a rearrangement or a different isomer (e.g., O-methylation).

References

  • Zhang, K., et al. (2004). "Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry." European Journal of Mass Spectrometry. Link

  • Coon, J. J., et al. (2005). "Electron transfer dissociation of peptide anions." Journal of the American Society for Mass Spectrometry. (Contextualizes ETD mechanism limitations). Link

  • Ma, Y., et al. (2012).[6] "MS/MS/MS reveals false positive identification of histone serine methylation." Journal of Proteome Research.[3] (Details the rearrangement artifact). Link

  • Schoene, C., et al. (2016). "Analysis of N-methylated peptides by EThcD." Analytical Chemistry. (Establishes EThcD as the superior method). Link

  • PubChem. "N-Methylserine Compound Summary." (Source for molecular weight and chemical structure).[4][7][8][9][10] Link

Sources

A Senior Application Scientist's Guide to Boc- vs. Fmoc-N-methyl-O-benzyl-L-serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Methylation and Protecting Group Strategy

In the pursuit of novel peptide therapeutics, N-methylation of the peptide backbone has emerged as a cornerstone strategy for enhancing pharmacological properties. Introducing a methyl group on the amide nitrogen can sterically shield the adjacent peptide bond from enzymatic degradation, improve membrane permeability, and constrain conformational flexibility to favor a bioactive structure.[1][2][3] This modification, however, introduces significant synthetic challenges, primarily due to the increased steric hindrance of the N-methylated amino group, which complicates peptide bond formation.[4][5]

The success of incorporating these valuable residues, such as N-methyl-O-benzyl-L-serine, into a peptide sequence is fundamentally dependent on the chosen solid-phase peptide synthesis (SPPS) strategy. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, offer distinct advantages and disadvantages.[][7][8] This guide provides an in-depth, objective comparison of Boc-N-methyl-O-benzyl-L-serine and Fmoc-N-methyl-O-benzyl-L-serine, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals to make informed strategic decisions.

Physicochemical and Structural Properties: A Head-to-Head Comparison

At a fundamental level, the choice between the Boc and Fmoc derivatives of N-methyl-O-benzyl-L-serine is a choice between two different Nα-protecting groups attached to the same core amino acid. The benzyl group (Bzl) serves as a semi-permanent protecting group for the serine hydroxyl side-chain in both cases.

G cluster_boc Boc-N-methyl-O-benzyl-L-serine cluster_fmoc Fmoc-N-methyl-O-benzyl-L-serine Boc Fmoc

Caption: Chemical structures of Boc- and Fmoc-protected N-methyl-O-benzyl-L-serine.

PropertyBoc-N-methyl-O-benzyl-L-serineFmoc-N-methyl-O-benzyl-L-serine
Full Chemical Name N-(tert-Butoxycarbonyl)-N-methyl-O-benzyl-L-serineN-(9-Fluorenylmethyloxycarbonyl)-N-methyl-O-benzyl-L-serine[9]
Abbreviation Boc-N-Me-Ser(Bzl)-OHFmoc-N-Me-Ser(Bzl)-OH[9]
CAS Number 108321-77-984000-14-6[9][10]
Molecular Formula C₁₆H₂₃NO₅C₂₆H₂₅NO₅[9]
Molecular Weight 309.36 g/mol 431.49 g/mol [10]
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)[9]
Side-Chain Protection O-Benzyl (Bzl)O-Benzyl (Bzl)
Primary Application Boc-based Solid-Phase Peptide Synthesis (SPPS)Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[11]

The Core Distinction: Deprotection Chemistry and Orthogonality

The fundamental difference between the two derivatives lies in the chemical nature of their Nα-protecting groups, which dictates the entire synthetic workflow.

Boc Strategy: Acid-Labile Deprotection

The Boc group is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][12] This process is repeated at every coupling cycle. The side-chain protecting groups, such as the O-benzyl group on serine, are designed to be stable to these conditions but are cleaved at the end of the synthesis using a much stronger acid, commonly anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7][13]

Caption: Boc strategy deprotection and cleavage workflow.

Fmoc Strategy: Base-Labile Deprotection

In contrast, the Fmoc group is labile to basic conditions and is efficiently removed using a secondary amine, most commonly a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[7][14] The O-benzyl side-chain protecting group is stable to this treatment. This creates a truly orthogonal system, where the temporary Nα-protection and the semi-permanent side-chain protection are removed by entirely different chemical mechanisms.[7][13] The final cleavage of the peptide from the resin and removal of the O-benzyl group are performed simultaneously using TFA.[][7]

Caption: Fmoc strategy deprotection and cleavage workflow.

Navigating Synthetic Hurdles: Coupling and Racemization

The incorporation of any N-methylated amino acid is a known challenge in SPPS, requiring special consideration regardless of the chosen strategy.

Experimental Challenge 1: Coupling Efficiency

The secondary amine of an N-methylated residue is both sterically hindered and less nucleophilic than a primary amine, making the subsequent coupling step difficult.[4][5] This is particularly true when coupling one N-methylated residue onto another.[4]

Field-Proven Insights:

  • Potent Coupling Reagents are Mandatory: Standard coupling reagents like HBTU or HCTU are often less effective.[4] High-potency uronium/aminium salts such as HATU or phosphonium salts like PyBOP and PyAOP are strongly recommended to achieve high coupling yields.[4]

  • Microwave Assistance: Microwave-enhanced SPPS can dramatically improve coupling efficiency for hindered amino acids by driving reactions to completion more quickly and effectively.[5][15]

  • Reaction Monitoring is Altered: The free secondary amine of a deprotected N-methyl residue does not give a color change with the standard ninhydrin test. Therefore, monitoring must be performed with an alternative method, such as the bromophenol blue test .[4]

Experimental Challenge 2: Racemization Risk

While N-acyl N-methylamino acids cannot form the traditional oxazolone intermediates responsible for racemization, they are not immune to it. They can racemize via an oxazolium-5-oxide intermediate, a risk that is significantly enhanced by the presence of tertiary amine salts during coupling.[16][17] Furthermore, certain deprotection conditions, such as saponification or strong acidolysis with HBr/acetic acid, are known to cause appreciable racemization of N-methylated residues.[18][19]

Field-Proven Insights:

  • Base Selection is Key: During coupling, the choice and amount of base can influence racemization. Using a weaker base or carefully controlling stoichiometry is crucial.

  • Avoid Harsh Deprotection Methods: For fragment condensation or solution-phase synthesis, avoid ester saponification with strong bases like NaOH or LiOH, as this is a known cause of racemization for N-methylated esters.[18][19]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices to overcome the inherent challenges of N-methylated residues.

Protocol 1: Fmoc-N-Me-Ser(Bzl)-OH Coupling Cycle
  • Objective: To couple an incoming Fmoc-amino acid onto a resin-bound peptide terminating with N-Me-Ser(Bzl).

  • Rationale: This protocol uses HATU, a highly effective coupling reagent for sterically hindered residues, and the bromophenol blue test for accurate monitoring.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x) to ensure complete removal of piperidine.

  • Coupling Activation: In a separate vessel, pre-activate a solution of the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and N,N-Diisopropylethylamine (DIEA) (8 eq.) in DMF for 5 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. For exceptionally difficult couplings, extend the time or utilize microwave heating (e.g., 10 min at 75°C).

  • Washing: Wash the resin with DMF (5x).

  • Monitoring (Bromophenol Blue Test):

    • Take a small sample of resin beads and wash with methanol.

    • Add 2-3 drops of 0.25 mg/mL bromophenol blue in DMF.

    • Interpretation: A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete coupling, and a second coupling (recouple) should be performed.[4]

Protocol 2: Boc-N-Me-Ser(Bzl)-OH Coupling Cycle
  • Objective: To couple an incoming Boc-amino acid onto a resin-bound peptide terminating with N-Me-Ser(Bzl).

  • Rationale: This protocol employs a critical in situ neutralization step, which can improve yields for difficult sequences in Boc chemistry by minimizing aggregation.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin with DCM (5x) to remove excess TFA.

  • Neutralization & Coupling:

    • Wash the resin with DMF (3x).

    • In a separate vessel, dissolve the incoming Boc-amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add this solution to the resin, followed immediately by DIEA (8 eq.). This neutralizes the protonated amine on the resin in the presence of the activated amino acid, maximizing coupling efficiency.

    • Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform the Bromophenol Blue Test as described in the Fmoc protocol.

Strategic Selection: A Comparative Summary

The choice between Boc and Fmoc strategies for incorporating N-methyl-O-benzyl-L-serine is a multifactorial decision based on the specific peptide sequence, available equipment, and overall project goals.

FeatureBoc-N-methyl-O-benzyl-L-serineFmoc-N-methyl-O-benzyl-L-serine
Deprotection Conditions Repetitive moderate acid (TFA)Repetitive mild base (Piperidine)[7][8]
Final Cleavage Harsh strong acid (HF, TFMSA)[13]Moderate acid (TFA)
Orthogonality LimitedFully Orthogonal[7][13]
Suitability for Aggregation-Prone Peptides Often Superior : Acidic deprotection protonates the N-terminus, disrupting aggregation.[7][13]Can be problematic, though aggregation is less of a concern with N-methylated residues themselves.
Reagent Safety & Equipment Requires specialized, acid-resistant equipment for final cleavage (e.g., Teflon apparatus for HF).[7][14]Uses standard laboratory glassware and equipment.
Compatibility with Sensitive Groups Repetitive acid treatment can degrade acid-sensitive modifications.Milder conditions are more compatible with a wider range of modifications.[7]
Cost Reagents and amino acid derivatives are generally less expensive.[]Generally more expensive.
Automation Friendliness Less common in modern automated synthesizers.The dominant chemistry for automated SPPS.[14]

Final Recommendations for the Practicing Scientist

As a Senior Application Scientist, my recommendation is guided by a principle of selecting the most robust and versatile strategy for the specific challenge at hand.

  • For General Use, Complex Peptides, and Automation, Choose Fmoc-N-methyl-O-benzyl-L-serine. The mildness of the repetitive deprotection steps, true orthogonality, and high compatibility with automated synthesizers make the Fmoc strategy the modern workhorse for peptide synthesis.[7][14] It provides greater flexibility for incorporating other sensitive modifications and simplifies the final cleavage step.

  • For Long, Hydrophobic, or Aggregation-Prone Sequences, Consider Boc-N-methyl-O-benzyl-L-serine. The primary advantage of the Boc strategy in the context of N-methylated residues is its superior performance with sequences known to aggregate.[7][13] The protonation of the terminal amine after each deprotection step helps maintain solvation and accessibility for the next coupling. If your laboratory is already equipped for and proficient in Boc chemistry, this remains a powerful and effective option.

Ultimately, both Boc- and Fmoc-N-methyl-O-benzyl-L-serine are viable building blocks. The successful synthesis of N-methylated peptides hinges less on which of these two strategies is chosen, and more on the meticulous application of appropriate protocols: using potent coupling reagents, employing accurate monitoring techniques, and understanding the unique challenges posed by these sterically hindered residues.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis . Apeptide Co., Ltd.[Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings . Springer Nature Experiments. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation . Canadian Journal of Chemistry, 51(16), 2562–2570. [Link]

  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides . Nature Protocols, 7(3), 429–439. [Link]

  • Peptide Synthesis - FAQ . AAPPTEC. [Link]

  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides . PubMed. [Link]

  • Basic Peptides synthesis introduction . LifeTein. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids . AAPPTEC. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides . ChemRxiv. [Link]

  • Racemization Assays . Thieme Chemistry. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis . Canadian Journal of Chemistry, 51(16), 2555–2561. [Link]

  • Di Gioia, M. L., et al. (2004). Deprotection of N-Fmoc-α-amino acid methyl esters . ResearchGate. [Link]

  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline . PubMed. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]

  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis . The Journal of Organic Chemistry, 70(13), 5038–5045. [Link]

  • Leggio, A., et al. (2017). Simple and efficient Fmoc removal in ionic liquid . RSC Publishing. [Link]

  • Methods for Removing the Fmoc Group . Taylor & Francis Online. [Link]

  • Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . University of Kentucky X-Ray Crystallography Facility. [Link]

  • Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . PMC. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides . Semantic Scholar. [Link]

  • N-Methylation of Boc amino acids . Lokey Lab Protocols - Wikidot. [Link]

  • The Importance of N-Fmoc-N-Methyl-O-tert-butyl-L-serine in Research and Development . NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The latest SPPS application data - innovative solution for peptide chemistry . Biotage. [Link]

  • N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates . Ingredients Network. [Link]

  • Boc-O-benzyl-L-serine, 98% +. Laboratory Chemicals. [Link]

Sources

Comparative Guide: DCHA vs. Alternative Counter-Ions for Amino Acid Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis and medicinal chemistry, N-protected amino acids often present as viscous, non-crystalline oils.[1][2] This physical state hampers purification, weighing, and long-term storage.[1] Historically, Dicyclohexylamine (DCHA) has been the "Gold Standard" resolving agent, converting these oils into stable, high-melting crystalline salts.

However, modern pharmaceutical standards—specifically regarding nitrosamine impurities (ICH M7/Q3A) —have forced a re-evaluation of DCHA.[1] This guide compares DCHA against its primary alternatives: Cyclohexylamine (CHA) and tert-Butylamine (TBA) , providing experimental workflows and decision frameworks for the modern application scientist.[1]

Part 1: The Role of Counter-Ions in Amino Acid Isolation

The transition from an amorphous oil to a crystalline solid is governed by Lattice Energy . Large, hydrophobic counter-ions like DCHA pack efficiently with bulky N-protected amino acids (e.g., Boc-Phe-OH, Fmoc-Leu-OH), maximizing van der Waals interactions and ionic bonding to force precipitation.[1]

The Contenders
Counter-IonStructure TypeKey CharacteristicPrimary Use Case
DCHA (Dicyclohexylamine)Secondary AmineBulky, HydrophobicCrystallizing difficult oils; historic standard.[1][2]
CHA (Cyclohexylamine)Primary AmineLess Steric BulkAlternative when DCHA fails to crystallize; lower MW.[1]
TBA (tert-Butylamine)Primary AmineVolatile, Bulky AlkylModern alternative; easier removal; lower nitrosamine risk.[1]

Part 2: Critical Comparative Analysis

Crystallization Efficiency
  • DCHA: Remains the most effective agent for inducing crystallization in "stubborn" oily amino acids. Its two cyclohexyl rings provide a massive hydrophobic surface area, facilitating lattice formation in organic solvents like Ethyl Acetate (EtOAc) or Ether.[1]

  • CHA: Often acts as a direct replacement.[1] However, due to reduced hydrophobicity (one ring vs. two), CHA salts are generally more soluble in organic solvents than DCHA salts, potentially leading to lower yields during precipitation.

  • TBA: Forms stable salts but often requires different solvent systems (e.g., Ether/Hexane) due to the high solubility of the TBA cation.

Process Safety & Regulatory (Nitrosamines)

This is the single most critical differentiator in modern drug development.

  • DCHA (High Risk): DCHA is a secondary amine .[1] In the presence of nitrosating agents (nitrites in water, reagents), it readily forms N-nitrosodicyclohexylamine (NDCHA) , a potent carcinogen. Regulatory bodies (FDA/EMA) have set strict limits on nitrosamines (often < 26.5 ng/day or CPCA limits).[1] Using DCHA requires rigorous risk assessment and proof of purging.[1]

  • CHA & TBA (Low Risk): Both are primary amines .[1] Primary amines generally do not form stable nitrosamines (they decompose rapidly to alcohols and nitrogen gas).[1] Switching from DCHA to TBA is a primary mitigation strategy for nitrosamine risk.[1]

Ease of Removal (The "Salt Breaking" Step)
  • DCHA: Requires careful acid selection.[1][3][4]

    • The Trap: DCHA forms a sparingly soluble hydrochloride salt (DCHA[1]·HCl) in water.[1] If you attempt to wash a DCHA-protected amino acid with HCl, the DCHA·HCl may precipitate at the interface, causing nasty emulsions.

    • The Fix: You must use KHSO4 or H3PO4 .[1] DCHA phosphates/sulfates are water-soluble, allowing for a clean partition.[1]

  • TBA: Highly volatile (b.p. 78°C). While usually removed via acid wash, trace TBA is easier to strip via vacuum compared to the high-boiling DCHA (b.p. 256°C).

Part 3: Decision Framework & Visualization

Diagram 1: Counter-Ion Selection Decision Tree

This logic flow guides the selection of the appropriate salt form based on the physical state of the crude amino acid and regulatory constraints.

SaltSelection Start Crude N-Protected Amino Acid StateCheck Physical State? Start->StateCheck Solid Stable Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous SolidAction Recrystallize (No Salt Needed) Solid->SolidAction RegCheck Is this a GMP / Late-Stage Intermediate? Oil->RegCheck PrimaryOpt Attempt TBA or CHA Salt RegCheck->PrimaryOpt Yes (Avoid Secondary Amines) SecondaryOpt Use DCHA Salt RegCheck->SecondaryOpt No (Early R&D) SuccessCheck Crystallization Successful? PrimaryOpt->SuccessCheck RiskMitigation REQUIRED: Nitrosamine Risk Assessment (NDCHA Control Strategy) SecondaryOpt->RiskMitigation SuccessCheck->SolidAction Yes SuccessCheck->SecondaryOpt No (TBA/CHA failed)

Caption: Selection logic balancing crystallization power (DCHA) against regulatory risk (Nitrosamines).

Part 4: Experimental Protocols

Protocol A: Formation of DCHA/CHA Salts

Objective: Isolate an oily amino acid (e.g., Boc-Pro-OH) as a solid.[1]

  • Dissolution: Dissolve the crude amino acid (10 mmol) in a minimal amount of Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Expert Tip: If the AA is very hydrophobic, use EtOAc. If moderately polar, Ether is better to force precipitation later.[1]

  • Amine Addition: Add Dicyclohexylamine (DCHA) or Cyclohexylamine (CHA) (1.05 equivalents) dropwise with vigorous stirring.

    • Observation: The solution often warms slightly (exothermic acid-base reaction).[1]

  • Crystallization:

    • Scenario A (Immediate): A white precipitate forms immediately.[1] Dilute with Hexanes or Petroleum Ether to maximize yield.[1]

    • Scenario B (Delayed): If no solid forms, cool to 4°C overnight.[1] Scratch the flask glass to induce nucleation.

  • Filtration: Filter the solid, wash with cold Ether/Hexane (1:1), and dry under vacuum.

Protocol B: "Salt Breaking" (Removal of DCHA)

Objective: Regenerate the free acid for peptide coupling. This protocol uses KHSO4 to prevent DCHA precipitation.

  • Suspension: Suspend the DCHA salt in Ethyl Acetate (approx. 10 mL/g). The salt will likely not dissolve completely yet.

  • Acid Wash (The Critical Step):

    • Add 10% Aqueous KHSO4 or 5% H3PO4 (approx. 2-3 equivalents of acid).[1]

    • Shake vigorously in a separatory funnel.[1]

    • Mechanism:[1][5][6] The DCHA is protonated to DCHA-H⁺.[1] The KHSO4 salt of DCHA is water-soluble. The free amino acid partitions into the organic (EtOAc) layer.

  • Phase Separation: Separate the layers. The organic layer should now be clear (salt broken).

  • Verification: Check the pH of the aqueous layer; it must be acidic (pH 2-3) to ensure complete removal of the amine.

  • Brine Wash: Wash the organic layer with saturated NaCl (Brine) to remove residual water/acid.[1][3]

  • Drying: Dry over anhydrous Na2SO4, filter, and evaporate to yield the free amino acid (usually an oil).

Diagram 2: The Salt Breaking Workflow

Visualizing the phase separation to avoid common "emulsion" errors.

SaltBreaking Input DCHA-AA Salt (Solid) Solvent Suspend in EtOAc Input->Solvent SepFunnel Separatory Funnel Partition Solvent->SepFunnel Acid Add 10% KHSO4 (NOT HCl) Acid->SepFunnel OrgLayer Organic Layer (EtOAc) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer SepFunnel->AqLayer Bottom Phase ResultAA Free Amino Acid (Ready for Coupling) OrgLayer->ResultAA Dry & Evap Waste DCHA-Sulfate (Waste) AqLayer->Waste

Caption: Extraction workflow highlighting the critical exclusion of HCl to prevent precipitate formation.

References

  • European Medicines Agency (EMA). (2020).[1][7] Nitrosamine impurities in human medicinal products. [Link][8]

  • Aapptec. Converting CHA and DCHA Salts to Free Acids. Peptide Synthesis Protocols. [Link]

  • American Chemical Society (ACS). (2012).[1] Design and Evaluation of Salts between N-Trityl Amino Acid and tert-Butylamine. Crystal Growth & Design. [Link]

Sources

Impact of N-Methylation on Peptide Conformation and Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide therapeutics often fail due to two primary bottlenecks: rapid proteolytic degradation and poor membrane permeability.[1] N-methylation—the replacement of the amide proton with a methyl group—addresses both by mechanically altering the peptide backbone.[2][3] Unlike global constraints (cyclization) or side-chain modifications (stapling), N-methylation is a local modification that fundamentally changes the energetics of the amide bond.

This guide analyzes the conformational consequences of N-methylation, compares it against alternative stabilization strategies, and provides validated protocols for synthesis.

Part 1: The Mechanistic Basis

To apply N-methylation effectively, one must understand why it alters activity. It is not merely a "blocking group"; it is a conformational switch.

Steric Constraint and Backbone Rigidity

The introduction of a methyl group at the nitrogen atom creates significant steric clash with the carbonyl oxygen of the preceding residue and the side chain of the current residue.

  • Effect: This severely restricts the torsion angles (

    
     and 
    
    
    
    ) of the amino acid, reducing the entropic penalty of binding to a target.
  • Result: The peptide is "pre-organized" into a bioactive conformation (often turn structures like

    
    -turns).
    
The Cis/Trans Isomerization Switch

Natural peptide bonds exist almost exclusively in the trans conformation (


) to minimize steric clash between 

atoms.
  • The Shift: N-methylation increases the energy of the trans state relative to the cis state. The energy difference (

    
    ) between cis and trans drops, often leading to a population equilibrium where the cis isomer is significant (up to 30-40% in some solvents).
    
  • Implication: This allows N-methylated peptides to adopt conformations inaccessible to native peptides, such as the specific "kink" required for Cyclosporin A to bind Cyclophilin.

Permeability and Solvation
  • H-Bond Donor Removal: Every N-methylation removes one H-bond donor (NH).

  • Desolvation Energy: To cross a cell membrane, a peptide must shed its water shell. Removing H-bond donors lowers the desolvation energy penalty, directly correlating with improved passive membrane permeability (PAMPA).

Diagram 1: Conformational & Permeability Impact

N_Methylation_Mechanism Native Native Peptide Bond (Amide NH) NMeth N-Methylation (N-CH3) Native->NMeth Modification Sterics Steric Clash (R-Group vs Methyl) NMeth->Sterics H_Bond Remove H-Bond Donor NMeth->H_Bond Protease Block Protease Access NMeth->Protease CisTrans Cis/Trans Equilibrium Shift Sterics->CisTrans Rigidity Conformational Locking (Bioactivity) CisTrans->Rigidity Lipophilicity Lower Desolvation Penalty H_Bond->Lipophilicity Permeability Increased Membrane Permeability Lipophilicity->Permeability Stability Metabolic Stability (t1/2 Increase) Protease->Stability

Caption: Mechanistic flow showing how N-methylation triggers downstream effects on conformation, permeability, and stability.

Part 2: Comparative Analysis

How does N-methylation stack up against other stabilization techniques?

Table 1: N-Methylation vs. Alternatives
FeatureN-Methylation Cyclization (Head-to-Tail) Peptide Stapling D-Amino Acids
Primary Mechanism Local constraint + HydrophobicityGlobal constraint (Macrocycle)Helix induction (Side-chain bridge)Stereochemical inversion
Membrane Permeability High (Removes H-bond donors)Moderate (Hides polar surface)High (Active transport/Endocytosis)Low (Unless sequence is amphipathic)
Proteolytic Stability High (Blocks cleavage site)High (No exopeptidase access)High (Steric shield)Very High (Enzymes don't recognize)
Conformational Risk Moderate (Induces cis-peptide bonds)High (Strain can kill binding)Moderate (Forces

-helix)
High (Mirror image side chains)
Synthesis Complexity High (Steric hindrance in coupling)Moderate (Cyclization yield varies)High (RCM catalyst required)Low (Standard coupling)
Best Use Case Improving oral bioavailability & permeabilityLocking global shape (loops)Targeting intracellular PPIsPreventing degradation only
Critical Comparison Insight

N-methylation vs. Cyclization: These are often synergistic. Cyclization provides the "macro" shape, while N-methylation fine-tunes the "micro" conformation and allows the molecule to cross membranes.

  • Evidence:Cyclosporin A is both cyclic and hepta-N-methylated. Without the methyl groups, the cyclic scaffold alone is too flexible and impermeable.

Part 3: Supporting Data & Case Studies

Case Study A: Somatostatin Analogs (Veber-Hirschmann Peptide)

Kessler et al. performed a "spatial screening" (N-methyl scan) of the cyclic hexapeptide somatostatin analog.

  • Experiment: Systematically N-methylating each residue.

  • Result: N-methylation at specific positions (e.g., Phe) improved oral bioavailability from <1% to ~10% .

  • Mechanism: The methyl group forced the peptide into a "solution structure" that matched the "receptor-bound structure," reducing the entropy cost of binding.

Case Study B: Proteolytic Stability (SUPR Peptide)

Data derived from Loughran et al. regarding the SUPR4B1W peptide.

ModificationHalf-Life (

) in Proteinase K
Relative Stability
Linear Native 57 min1x (Baseline)
N-Methylated (Linear) ~110 min~1.9x
Cyclic (Non-Methylated) 110 min~1.9x
Cyclic + N-Methylated > 24 hours > 25x

Interpretation: N-methylation alone doubles stability. However, the combination of cyclization and N-methylation is non-additive; it creates a "hyper-stable" scaffold.

Part 4: Experimental Protocols

Synthesizing N-methylated peptides is difficult because the N-methyl group creates steric hindrance, making the next amino acid coupling slow and prone to racemization.

Method A: On-Resin N-Methylation (The Mitsunobu/Fukuyama Route)

This method is superior for creating libraries because you don't need to buy expensive pre-methylated amino acids.

Reagents Required:
  • Activation: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine.

  • Methylation: Methanol (MeOH), Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step-by-Step Workflow:
  • N-Terminal Deprotection: Remove Fmoc from the resin-bound peptide.

  • Activation (Sulfonylation): Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours. Result: Sulfonamide.

  • Methylation (Mitsunobu): Add

    
     (5 eq), MeOH (10 eq), and DIAD (5 eq) in dry THF. Shake for 1 hour. Result: N-Methyl-N-Sulfonamide.
    
  • Deprotection (Desulfonylation): Treat with Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 mins. Result: Secondary Amine (N-Methyl peptide).

  • Coupling Next Residue: CRITICAL STEP. Standard HBTU/DIC will fail.

    • Use:HATU (High activity) or Triphosgene (Acid chloride formation).

    • Double Coupling: Perform the coupling twice for 2 hours each.

Diagram 2: On-Resin Synthesis Workflow

Synthesis_Workflow Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (Piperidine) Start->Deprotect Activate 2. Activation (o-NBS-Cl + Collidine) Deprotect->Activate Methylate 3. Methylation (Mitsunobu) (MeOH, PPh3, DIAD) Activate->Methylate Clean 4. Remove o-NBS (DBU + Mercaptoethanol) Methylate->Clean Couple 5. Couple Next AA (MUST use HATU or PyBroP) Clean->Couple Finish N-Methylated Peptide Couple->Finish

Caption: The "Fukuyama-Mitsunobu" strategy for site-specific on-resin N-methylation.

Part 5: Decision Matrix

When should you use N-methylation?

  • Is your peptide < 15 residues?

    • Yes: High potential for N-methylation to improve properties.[1][4][5][6][7]

    • No: Steric impact may be diluted; consider PEGylation or albumin binding instead.

  • Is the target intracellular?

    • Yes:Mandatory consideration. N-methylation is one of the few ways to get peptides across membranes passively.

    • No (Extracellular): Use only if proteolytic stability is the main issue.

  • Do you observe a "random coil" in CD spectroscopy?

    • Yes: N-methylation can lock the conformation.[8] Use an "N-methyl scan" (methylate one residue at a time) to find the variant that adopts a stable turn.

  • Synthesis Capability:

    • Do you have access to HATU/HOAt or Triphosgene? If not, N-methylation coupling will likely fail or yield deletions.

References

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[4][6][9][10] Journal of Peptide Science. Link

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

  • Loughran, H. M., et al. (2017). Cyclization and N-methyl-L-alanine improve the protease stability and cytosolic access of SUPR4B1W.[11] ChemBioChem. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated Peptides: A Review of Synthetic Procedures. Current Organic Chemistry. Link

Sources

Navigating the Synthesis of N-Methyl-Serine: A Comparative Guide to Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing metabolic stability, increasing membrane permeability, and modulating conformation. However, the synthesis of peptides containing these residues, such as N-methyl-serine, presents unique challenges. The steric hindrance of the N-methyl group can impede coupling reactions, and the presence of a reactive hydroxyl group on the serine side chain necessitates a robust and orthogonal protection strategy. While traditional protecting groups like Boc, Fmoc, tert-butyl (tBu), and benzyl (Bzl) are well-established, their application to N-methyl-serine is not always optimal. This guide provides an in-depth comparison of alternative protecting groups for both the amine and hydroxyl functionalities of N-methyl-serine, supported by experimental insights, to empower researchers in navigating these synthetic complexities.

The Challenge of Protecting N-Methyl-Serine

The primary hurdles in the chemical synthesis of N-methyl-serine-containing peptides are twofold. First, the N-methyl group significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids. This often necessitates the use of more potent coupling reagents or longer reaction times, which can increase the risk of side reactions. Secondly, the hydroxyl group of serine is a potential site for O-acylation during peptide coupling if left unprotected. Therefore, a successful synthetic strategy hinges on the judicious selection of protecting groups for both the N-methylamino and hydroxyl moieties that are not only stable throughout the synthesis but can also be selectively removed without compromising the integrity of the peptide.

Alternative Protecting Groups for the N-Methyl-Amine

The standard Boc and Fmoc protecting groups, while widely used, can sometimes present challenges in the context of sterically hindered N-methylated amino acids. Here, we explore orthogonal alternatives that offer distinct advantages.

The Rise of the Nosyl (Ns) Group

The 2-nitrobenzenesulfonyl (nosyl) group has emerged as a highly effective protecting group for the N-methyl-amine, particularly as it facilitates the N-methylation step itself.

Advantages of the Nosyl Group:

  • Facilitates N-methylation: The strongly electron-withdrawing nature of the nosyl group renders the sulfonamide proton acidic, allowing for efficient N-methylation under mild conditions.[1]

  • Orthogonality: The nosyl group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Its cleavage is achieved under mild, nucleophilic conditions using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[1][2] This orthogonality is crucial for the synthesis of complex peptides with multiple protected functional groups.[3]

  • Stability: N-nosylated amino acids are stable compounds that can be readily incorporated into peptide synthesis protocols.[4]

Disadvantages of the Nosyl Group:

  • Introduction and Removal: The introduction of the nosyl group and its subsequent removal require additional synthetic steps compared to the direct use of pre-formed Fmoc- or Boc-N-methyl-serine derivatives.

  • Thiol Reagents: The use of thiol-based reagents for deprotection may not be compatible with other sulfur-containing residues in the peptide sequence unless they are appropriately protected.

Table 1: Comparison of Amine Protecting Groups for N-Methyl-Serine

Protecting GroupIntroductionStabilityCleavage ConditionsOrthogonality
Fmoc Fmoc-OSu or Fmoc-ClAcid, Hydrogenolysis20% Piperidine in DMFOrthogonal to Boc, Bzl, tBu, Trt
Boc Boc-anhydrideBase, HydrogenolysisStrong acid (e.g., TFA, HCl)[5]Orthogonal to Fmoc, Bzl, Cbz
Nosyl (Ns) 2-nitrobenzenesulfonyl chlorideAcid, Base (piperidine)Thiol (e.g., thiophenol) + Base[1][2]Orthogonal to Fmoc, Boc, tBu, Bzl

Alternative Protecting Groups for the Serine Hydroxyl Group

The choice of hydroxyl protecting group is critical to prevent side reactions and ensure high purity of the final peptide. While tert-butyl (tBu) and benzyl (Bzl) ethers are the workhorses in Fmoc/tBu and Boc/Bzl strategies respectively, alternative groups offer enhanced features for specific applications.[6]

Silyl Ethers: Mild and Orthogonal Protection

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), offer a versatile and orthogonal approach to hydroxyl protection.

Advantages of Silyl Ethers:

  • Mild Introduction and Removal: Silyl ethers are typically introduced using the corresponding silyl chloride and a mild base like imidazole.[7] Their removal is achieved under gentle conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which is orthogonal to most other protecting groups used in peptide synthesis.[8][9]

  • Tunable Stability: The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom. For instance, TIPS ethers are more sterically hindered and thus more stable than TBDMS ethers, which are in turn more stable than trimethylsilyl (TMS) ethers.[10]

  • Orthogonality: The fluoride-mediated deprotection of silyl ethers is highly selective and does not affect acid-labile (Boc, tBu, Trt) or base-labile (Fmoc) protecting groups.[8]

Disadvantages of Silyl Ethers:

  • Acid Sensitivity: Silyl ethers are generally sensitive to acidic conditions, which can limit their use in Boc-based solid-phase peptide synthesis where repeated acid treatments are required for N-terminal deprotection.[10]

  • Potential for Migration: Under certain conditions, silyl groups have been known to migrate between adjacent hydroxyl groups, although this is less of a concern for the single hydroxyl group in serine.

The Trityl (Trt) Group: A More Labile Acid-Sensitive Option

The triphenylmethyl (trityl) group is another valuable acid-labile protecting group for the serine hydroxyl function.

Advantages of the Trityl Group:

  • Mild Acid Cleavage: The trityl group is significantly more acid-labile than the tert-butyl group. It can be selectively removed using very dilute acid (e.g., 1% TFA in DCM), leaving tBu-based protecting groups intact.[11][12] This "quasi-orthogonality" allows for selective deprotection of the serine side chain on-resin for further modification.

  • Reduced Aggregation: In some cases, the bulky trityl group has been shown to reduce peptide aggregation during solid-phase synthesis compared to the tBu group, particularly in sequences prone to such issues.[11]

Disadvantages of the Trityl Group:

  • Steric Hindrance: The bulkiness of the trityl group can sometimes hinder coupling reactions of the adjacent amino acid.

  • Formation of Trityl Cation: The cleavage of the trityl group generates a stable trityl cation, which can lead to side reactions with sensitive residues like tryptophan and methionine if not properly scavenged.[13]

Table 2: Comparison of Hydroxyl Protecting Groups for N-Methyl-Serine

Protecting GroupIntroductionStabilityCleavage ConditionsOrthogonality
tert-Butyl (tBu) Isobutylene, acid catalyst[14]Base, HydrogenolysisStrong acid (e.g., TFA)Orthogonal to Fmoc, Bzl, Cbz
Benzyl (Bzl) Benzyl bromide, baseAcid (moderate), BaseHydrogenolysis (H₂/Pd)[15]Orthogonal to Fmoc, Boc, tBu
TBDMS TBDMS-Cl, imidazole[7]Base, HydrogenolysisFluoride (e.g., TBAF)[8]Orthogonal to Fmoc, Boc, tBu, Bzl
Trityl (Trt) Trityl chloride, baseBase, HydrogenolysisMild acid (e.g., 1% TFA)[11][12]Orthogonal to Fmoc, Bzl; Selectively cleaved in the presence of tBu

Experimental Protocols

Protocol 1: N-Nosylation of N-Methyl-L-Serine

This protocol describes the protection of the N-methyl-amino group of N-methyl-L-serine with the nosyl group.

Materials:

  • N-Methyl-L-serine

  • 2-Nitrobenzenesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-methyl-L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude N-nosyl-N-methyl-L-serine can be purified by flash column chromatography.

Protocol 2: TBDMS Protection of the Hydroxyl Group of Fmoc-N-Methyl-L-Serine

This protocol details the protection of the hydroxyl group of Fmoc-N-methyl-L-serine with a TBDMS group.

Materials:

  • Fmoc-N-methyl-L-serine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-N-methyl-L-serine (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Fmoc-N-methyl-L-Ser(TBDMS)-OH by flash column chromatography.

Protocol 3: Deprotection of the Nosyl Group

This protocol describes the removal of the nosyl group from a protected N-methyl amino acid.

Materials:

  • N-Nosyl-N-methyl-amino acid derivative

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl-N-methyl-amino acid derivative (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and thiophenol (2.5 eq) to the solution.[16]

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Once complete, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The deprotected N-methyl amino acid can be purified by chromatography or crystallization.

Protocol 4: Deprotection of the TBDMS Group

This protocol outlines the removal of the TBDMS protecting group from a hydroxyl function.

Materials:

  • TBDMS-protected compound

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.[7]

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the deprotected compound by flash column chromatography.

Visualization of Orthogonal Strategies

Orthogonal_Protecting_Groups Fmoc Fmoc-N(Me)-Ser(P)-OH Piperidine Piperidine Fmoc->Piperidine Base Labile Boc Boc-N(Me)-Ser(P)-OH TFA TFA Boc->TFA Acid Labile Nosyl Ns-N(Me)-Ser(P)-OH Thiol Thiol + Base Nosyl->Thiol Thiolysis tBu P-N(Me)-Ser(tBu)-OH tBu->TFA Acid Labile Bzl P-N(Me)-Ser(Bzl)-OH H2_Pd H₂/Pd Bzl->H2_Pd Hydrogenolysis TBDMS P-N(Me)-Ser(TBDMS)-OH Fluoride Fluoride (TBAF) TBDMS->Fluoride Fluoride Labile Trt P-N(Me)-Ser(Trt)-OH Mild_Acid Mild Acid (1% TFA) Trt->Mild_Acid Mild Acid Labile

Caption: Orthogonal deprotection strategies for N-methyl-serine.

Conclusion

The successful synthesis of N-methyl-serine-containing peptides requires a thoughtful and strategic approach to protecting group selection. While traditional methods provide a solid foundation, alternative protecting groups such as nosyl for the N-methyl-amine and silyl ethers or the trityl group for the hydroxyl moiety offer valuable orthogonality and can overcome specific synthetic challenges. The nosyl group facilitates N-methylation and provides a cleavage pathway orthogonal to both acid- and base-labile groups. Silyl ethers offer exceptionally mild deprotection conditions, while the trityl group allows for selective, mild acid-labile removal in the presence of more robust acid-sensitive groups. By understanding the comparative advantages and disadvantages of these alternatives, and by employing robust experimental protocols, researchers can expand their synthetic toolbox and unlock the full potential of N-methyl-serine in the design and development of novel peptide therapeutics.

References

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(3), 595-602.
  • García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Fiveable. (2025, August 15).
  • Leggio, A., Di Gioia, M. L., Liguori, A., Perri, F., & Siciliano, C. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Amino Acids, 38(3), 821-827.
  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
  • CBL Patras. (2010, February 26). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
  • Request PDF. (2025, August 6). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Amino Acid Deriv
  • Request PDF. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis.
  • Request PDF. (2025, August 6). Synthesis of N-protected N-methyl serine and threonine.
  • Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179–2182.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 185-191.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Rzepa, H. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.
  • Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
  • Belokon, Y. N., et al. (2025, June 10). Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions. RSC Advances.
  • Ramjugernath, D., et al. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
  • Ley, S. V., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Fmoc Resin Cleavage and Deprotection. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Ager, D. J., et al. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Minimal Protection Str
  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses.
  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.
  • BenchChem. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.
  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. chem.iitb.ac.in.
  • Scaringe, S. A. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Deep Blue Repositories.
  • Prasanthi, G. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • Which is the stability of serine with OH protected with tBu, in basic conditions? (2015, February 4).
  • Request PDF. (2025, August 6). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Truscott, R. J. W., & Schey, K. L. (2013, December 5). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. Aging Cell.
  • Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(5), 694-698.
  • Li, Z., & Chou, T. (2000). Potassium Fluoride-Mediated Deprotection of Fmoc- Amino Acid Esters: One-Pot Peptide Synthesis. Synthesis, 2000(1), 84-90.
  • Fukuyama, T. (n.d.).
  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363.
  • UU Research Portal. (n.d.).

Sources

Safety Operating Guide

Boc-N-methyl-O-benzyl-L-serine DCHA salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Disposal Guide Audience: Senior Researchers, Lab Managers, HSE Officers

Executive Summary

This guide defines the safe handling and disposal protocols for Boc-N-methyl-O-benzyl-L-serine dicyclohexylamine (DCHA) salt . While the amino acid derivative itself (Boc-N-Me-O-Bzl-Ser-OH) presents moderate risks, the presence of the dicyclohexylamine (DCHA) counterion significantly elevates the hazard profile, classifying the substance as Corrosive and Dangerous to the Environment .

Effective disposal requires treating this material not merely as "solid organic waste," but as a corrosive amine salt that must be segregated from oxidizers and acids to prevent exothermic decomposition or the release of toxic vapors.

Part 1: Chemical Hazard Profiling

To dispose of this chemical safely, you must understand the "Why" behind the protocols. The salt consists of two distinct chemical entities held together by an ionic bond.

Component Analysis
ComponentFunctionHazard DriverCritical Risk
Boc-N-Me-O-Bzl-Ser-OH Protected Amino AcidFlammability (Low)Acid Sensitivity: Contact with strong acids removes the Boc group, releasing isobutylene gas (flammable) and CO₂.
Dicyclohexylamine (DCHA) Counterion (Salt former)Corrosivity & Toxicity The Primary Hazard: DCHA is a secondary amine. It causes severe skin burns, is toxic if absorbed, and is highly toxic to aquatic life.[1][2]
Physical & Chemical Properties Relevant to Disposal
  • Physical State: Crystalline Solid (White to off-white powder).

  • Solubility: Soluble in organic solvents (DCM, MeOH); sparingly soluble in water.

  • pH (in solution): Basic (>11). Treat as Corrosive.

  • Incompatibilities: Strong Oxidizers (fire/explosion risk), Strong Acids (gas evolution/deprotection).

Part 2: Immediate Safety & Spill Management

Senior Scientist Insight: Do not underestimate the solid salt. While less volatile than liquid DCHA, the dust is a potent respiratory irritant and can cause corneal damage upon contact with moisture in the eye.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is likely.

  • Hands: Nitrile gloves (Double gloving recommended; 0.11mm min thickness). Why? The benzyl and methyl groups increase lipophilicity, potentially aiding dermal absorption of the toxic amine.

  • Eyes: Chemical safety goggles (Face shield if handling >100g).

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume (<50g vs >50g) Start->Assess PPE Don PPE (Goggles, Nitrile, N95) Assess->PPE Contain Containment Avoid Dust Generation PPE->Contain Clean Sweep/Scoop Do NOT use water initially Contain->Clean Neutralize Wipe Surface Dilute Acetic Acid (1%) Clean->Neutralize Disposal Bag & Tag (Hazardous Waste) Neutralize->Disposal

Figure 1: Immediate response logic for solid spills. Note the instruction to avoid water initially to prevent spreading the corrosive amine solution.

Part 3: The Disposal Protocol

Core Directive: This material must never be disposed of down the drain. The DCHA component is classified as Aquatic Acute 1 and Aquatic Chronic 1.

Scenario A: Solid Waste (Excess Reagent)

Applicable to: Expired shelf-life chemicals, spilled solids, or excess weighing.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.

    • Why? Glass is acceptable, but HDPE eliminates breakage risks during transport. Avoid metal containers due to potential amine corrosion over time.

  • Segregation:

    • DO NOT MIX with oxidizing agents (e.g., permanganates, nitrates). Amine + Oxidizer = Fire/Explosion hazard.

    • DO NOT MIX with strong acids. Acid + Boc-Salt = Isobutylene gas generation (pressure buildup).

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "Boc-N-methyl-O-benzyl-L-serine DCHA salt."

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[1][3][4]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: Filtrates from peptide synthesis or recrystallization solvents.

  • Stream Selection: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" (depending on the solvent used, e.g., DMF, DCM).

  • pH Check: If the solution is highly basic due to excess DCHA, ensure the waste container is rated for corrosives.

  • Pre-Treatment (Prohibited): Do not attempt to neutralize large volumes of DCHA salts with acid in the lab before disposal. The heat of neutralization and gas evolution (isobutylene) can cause splashes or container rupture.

Disposal Decision Tree

DisposalTree Waste Identify Waste Form Solid Solid Reagent Waste->Solid Liquid Solution/Mother Liquor Waste->Liquid SegSolid Segregate: NO Oxidizers NO Acids Solid->SegSolid SegLiq Check Solvent Type (Halogenated vs Non-Halogenated) Liquid->SegLiq ContSolid Container: HDPE Jar Label: Toxic/Corrosive SegSolid->ContSolid ContLiq Container: Solvent Carboy Label: Basic Organic Waste SegLiq->ContLiq Final Transfer to EHS/Waste Vendor Method: Incineration ContSolid->Final ContLiq->Final

Figure 2: Logical flow for segregating and containerizing waste based on physical state.

Part 4: Regulatory Framework (RCRA & EPA)

As a generator of waste, you are liable for the material from "cradle to grave."

  • RCRA Classification:

    • While the specific salt is not P-listed or U-listed by CAS number, the waste exhibits Characteristic Hazards .

    • D002 (Corrosivity): If dissolved in water and pH ≥ 12.5.

    • Toxic Constituents: Dicyclohexylamine is monitored for aquatic toxicity.

  • Empty Containers:

    • Follow the "RCRA Empty" rule (40 CFR 261.7).

    • Triple rinse the container with a solvent capable of dissolving the salt (e.g., Methanol or DCM).

    • Crucial: The rinsate must be collected and disposed of as hazardous waste (Scenario B). It cannot be poured down the drain.[2]

    • Deface the label only after triple rinsing and drying.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[5] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Dicyclohexylamine (CID 7556). National Library of Medicine. Retrieved from [Link]

Sources

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